molecular formula C8H7F2NO B13312878 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine

4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13312878
M. Wt: 171.14 g/mol
InChI Key: WFBUASGHSSOTLV-UHFFFAOYSA-N
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Description

4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine is a useful research compound. Its molecular formula is C8H7F2NO and its molecular weight is 171.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

4,6-difluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7F2NO/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2,6H,3,11H2

InChI Key

WFBUASGHSSOTLV-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2F)F)N

Origin of Product

United States

Foundational & Exploratory

Role of 3-aminobenzofuran pharmacophore in kinase inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The Role of 3-Aminobenzofuran Pharmacophore in Kinase Inhibition

Executive Summary

The 3-aminobenzofuran scaffold represents a "privileged structure" in medicinal chemistry, particularly within the realm of kinase inhibition. Its planar, bicyclic heteroaromatic architecture allows it to function as an effective ATP-mimetic, occupying the adenine-binding pocket of various protein kinases. This guide dissects the structural attributes that enable the 3-aminobenzofuran moiety to establish critical hydrogen bond networks with the kinase hinge region, details the primary synthetic routes for its construction, and provides validated protocols for its biological evaluation.

Structural Biology & Pharmacophore Analysis[1]

The efficacy of the 3-aminobenzofuran core stems from its ability to mimic the purine ring of ATP. In the context of type I and type II kinase inhibitors, the scaffold serves as a rigid anchor that orients substituents into the hydrophobic pockets of the enzyme.

The "Adenine Mimic" Mechanism

In the ATP-binding cleft, the adenine ring of ATP forms two key hydrogen bonds with the "hinge region" (the segment connecting the N- and C-lobes of the kinase). The 3-aminobenzofuran scaffold mimics this interaction profile:

  • Hydrophobic Core: The benzofuran rings (A and B rings) engage in hydrophobic Van der Waals interactions with non-polar residues (e.g., Leucine, Valine, Alanine) lining the pocket, stabilizing the ligand.

  • Hinge Interaction (The Critical Anchor): The exocyclic 3-amino group (-NH₂) acts as a Hydrogen Bond Donor (HBD). It typically forms a hydrogen bond with the backbone carbonyl oxygen of a specific hinge residue (e.g., Glu81 in CDK2 or Met793 in EGFR).

  • C2-Substitution: The position adjacent to the heteroatom (C2) is often derivatized with carboxamides or aryl groups. These substituents extend towards the "Gatekeeper" residue or the solvent-exposed region, determining isozyme selectivity.

Binding Mode Visualization

The following diagram illustrates the canonical binding mode of a 3-aminobenzofuran inhibitor within the kinase active site.

KinaseBinding cluster_pocket ATP Binding Pocket Hinge Hinge Region (Backbone C=O) Hydrophobic Hydrophobic Pocket (Val, Leu, Ala) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold 3-Aminobenzofuran Core Scaffold->Hydrophobic π-Alkyl / VdW AminoGroup 3-NH2 Group (H-Bond Donor) Scaffold->AminoGroup C2Subst C2-Substituent (Tail) Scaffold->C2Subst AminoGroup->Hinge H-Bond (2.8-3.2 Å) C2Subst->Gatekeeper Steric/Electronic Interaction

Caption: Schematic representation of the 3-aminobenzofuran binding mode, highlighting the critical H-bond donor role of the 3-amino group toward the kinase hinge region.

Case Studies: Target Specificity

CDK2 (Cyclin-Dependent Kinase 2)

Inhibitors of CDK2 are crucial for arresting the cell cycle in proliferative cancers. 3-aminobenzofuran derivatives have been identified as potent Type II inhibitors .

  • Mechanism: The scaffold binds in the ATP pocket, while a C2-linked substituent (often containing a urea or amide linker) extends into the allosteric "back pocket" created when the DFG motif adopts the "out" conformation.

  • Key Data: Derivatives have shown IC₅₀ values in the low nanomolar range (40–50 nM) against CDK2, comparable to staurosporine [1].

EGFR (Epidermal Growth Factor Receptor)

The scaffold has demonstrated efficacy against EGFR, a primary target in non-small cell lung cancer (NSCLC).[1]

  • Mechanism: The benzofuran core overlaps with the adenine binding site. The 3-amino group H-bonds with Met793 (hinge).

  • Potency: Optimized 3-aminobenzofuran derivatives have achieved IC₅₀ values < 1.0 µM against EGFR kinase, with some analogs showing activity against resistant mutants (e.g., T790M) [2].

Synthetic Accessibility: The Thorpe-Ziegler Route

For medicinal chemists, the 3-aminobenzofuran scaffold is attractive due to its synthetic accessibility from inexpensive starting materials. The most robust method utilizes the Thorpe-Ziegler cyclization of 2-hydroxybenzonitrile derivatives.

Synthesis Workflow

This route allows for the introduction of diverse substituents at the C2 position by varying the


-halo nitrile/carbonyl reactant.

Synthesis SM1 2-Hydroxybenzonitrile Step1 Step 1: Alkylation (K2CO3, DMF, 80°C) SM1->Step1 Reagent α-Halo Nitrile/Ester (e.g., Chloroacetonitrile) Reagent->Step1 Inter O-Alkylated Intermediate Step2 Step 2: Cyclization (t-BuOK or NaOEt) Inter->Step2 Product 3-Aminobenzofuran Derivative Step1->Inter Step2->Product

Caption: The Thorpe-Ziegler cyclization route for synthesizing 3-aminobenzofurans. Step 2 involves an intramolecular nucleophilic attack of the enolate on the nitrile carbon.

Detailed Protocol (Standardized)
  • O-Alkylation:

    • Dissolve 2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF.

    • Add Potassium Carbonate (K₂CO₃) (2.0 eq) and stir at room temperature for 15 min.

    • Add the

      
      -halo nitrile  (e.g., chloroacetonitrile) (1.1 eq) dropwise.
      
    • Heat to 80°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc).

    • Workup: Pour into ice water, filter the precipitate (the O-alkylated intermediate).

  • Cyclization:

    • Dissolve the intermediate in dry DMF or Ethanol.

    • Add a strong base: Potassium tert-butoxide (t-BuOK) (1.5 eq) or Sodium Ethoxide.

    • Heat to 80–100°C for 2–4 hours. The nitrile group undergoes nucleophilic attack by the active methylene, forming the 5-membered furan ring and the exocyclic amine.

    • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Experimental Validation Protocols

To validate the kinase inhibitory potential of synthesized 3-aminobenzofuran derivatives, the following assays are recommended.

Biochemical Kinase Assay (ADP-Glo™ Platform)

This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is highly sensitive and suitable for IC₅₀ determination.

Protocol:

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Enzyme Reaction:

    • In a 384-well white plate, add 2 µL of Kinase (e.g., EGFR, 2 ng/well).

    • Add 2 µL of Test Compound (3-aminobenzofuran derivative) in 1% DMSO (serial dilutions).

    • Incubate for 10 min at RT (allows compound to bind hinge).

    • Add 1 µL of Substrate/ATP Mix (e.g., Poly(Glu,Tyr) + 10 µM ATP).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Concentration] to determine IC₅₀ using non-linear regression (Sigmoidal dose-response).

Cellular Signaling Pathway Visualization (EGFR/MAPK)

When testing EGFR inhibitors, it is vital to confirm pathway suppression in cells.

Signaling EGFR EGFR (Receptor) Ras Ras-GTP EGFR->Ras Activation Inhibitor 3-Aminobenzofuran Inhibitor Inhibitor->EGFR Inhibits Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus (Proliferation) ERK->Nucleus Translocation

Caption: The EGFR signaling cascade. 3-aminobenzofuran inhibitors block the initial phosphorylation of EGFR, preventing downstream activation of ERK1/2.

References

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. Source: PubMed Central (PMC) / Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition. Source: PubMed Central (PMC) / Scientific Reports. URL:[Link]

  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease (AChE/Kinase overlap). Source: Frontiers in Chemistry. URL:[Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction. Source: MDPI Molecules. URL:[Link]

  • Kinase hinge binding scaffolds and their hydrogen bond patterns. Source: Bioorganic & Medicinal Chemistry.[2][3][4][5] URL:[Link]

Sources

Metabolic stability of difluoro-substituted benzofuran rings

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Fluorination: Enhancing Metabolic Stability in Benzofuran Scaffolds

Executive Summary

The benzofuran scaffold is a ubiquitous pharmacophore in medicinal chemistry, present in anti-arrhythmics (e.g., Amiodarone) and various kinase inhibitors.[1] However, its metabolic instability—driven by cytochrome P450 (CYP450)-mediated oxidation of the furan ring—often leads to rapid clearance or the formation of toxic reactive metabolites (enedials). This guide details the structural optimization of benzofurans via difluoro-substitution. We explore the mechanistic basis of C-F bond stabilization, provide comparative Structure-Activity Relationship (SAR) insights, and outline a validated microsomal stability protocol to assess these modifications.

The Metabolic Liability: The Benzofuran Paradox

While the benzofuran ring offers favorable


-stacking interactions and hydrogen bond acceptor capabilities, it suffers from a critical metabolic flaw: the electron-rich furan double bond (C2-C3) and the benzylic positions in its dihydro- counterparts are "soft spots" for oxidative attack.
Mechanism of Bioactivation

The metabolic clearance of benzofurans is primarily driven by CYP450 isoforms (notably CYP3A4 and CYP2C9). The mechanism proceeds via two distinct toxicophores:

  • Epoxidation & Ring Opening: CYP450 oxidizes the C2-C3 double bond to form a benzofuran-2,3-epoxide (arene oxide). This unstable intermediate undergoes rapid hydrolytic ring opening to form cis-2-butene-1,4-dial derivatives (enedials).

  • Protein Adduction: These unsaturated dicarbonyls are highly electrophilic Michael acceptors. They react covalently with nucleophilic residues (cysteine thiols, lysine amines) on proteins, leading to hepatotoxicity and immune-mediated idiosyncratic drug reactions (IDRs).

Case Study: Benzbromarone The uricosuric agent Benzbromarone was withdrawn from multiple markets due to hepatotoxicity. Research confirmed that sequential hydroxylation of the benzofuran ring leads to a reactive quinone-methide intermediate, capable of depleting glutathione and adducting liver proteins [1].[2]

The Fluorine Solution: Physicochemical & Metabolic Impact

Strategic fluorination is the gold standard for blocking these metabolic pathways. The introduction of a gem-difluoro moiety, particularly at the C2 position of 2,3-dihydrobenzofurans, acts as a "metabolic firewall."

The Physics of Stabilization
  • Bond Strength: The C-F bond is the strongest single bond in organic chemistry (

    
     vs. 
    
    
    
    for C-H). This thermodynamic barrier prevents the hydrogen atom abstraction (HAT) mechanism often utilized by CYP450s at benzylic positions.
  • Electronic Deactivation: Fluorine is the most electronegative element (

    
    ). In aromatic benzofurans, fluorine substitution lowers the Highest Occupied Molecular Orbital (HOMO) energy of the 
    
    
    
    -system. This reduces the electron density available for the initial electrophilic attack by the high-valent iron-oxo species (
    
    
    ) in the CYP catalytic cycle [2].
  • Lipophilicity Modulation: While fluorination generally increases lipophilicity (

    
    ), the concomitant reduction in metabolic clearance often results in a net improvement in bioavailability.
    
Structural Variants
Scaffold VariantModificationMetabolic Outcome
Benzofuran (Parent) NoneHigh Liability: Rapid C2-C3 oxidation; risk of ring opening.
Fluorobenzofuran F on Benzene Ring (C4-C7)Moderate Stability: Deactivates aromatic hydroxylation but leaves furan ring vulnerable.
2,2-Difluoro-2,3-dihydrobenzofuran gem-F2 at C2 (Saturated)High Stability: Blocks C2 oxidation; prevents ring opening; eliminates Michael acceptor formation.

Visualizing the Metabolic Blockade

The following diagram illustrates the divergent pathways of the parent benzofuran versus the difluoro-stabilized analog.

MetabolicPathways Benzofuran Benzofuran Scaffold (Labile C2-C3) CYP CYP450 (Oxidation) Benzofuran->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide Epoxidation Enedial Reactive Enedial (Toxic Adducts) Epoxide->Enedial Ring Opening Difluoro 2,2-Difluoro- benzofuran CYP_Blocked CYP450 (Blocked) Difluoro->CYP_Blocked Stable Metabolically Stable (Excreted Intact) CYP_Blocked->Stable No Oxidation at C2

Figure 1: Divergent metabolic fates. The parent scaffold undergoes bioactivation to toxic enedials, while the difluoro-analog resists oxidation.

Experimental Protocol: Microsomal Stability Assessment

To validate the stability conferred by difluoro-substitution, a rigorous In Vitro Intrinsic Clearance (


) assay is required. This protocol utilizes liver microsomes (human/rat) and NADPH regeneration.[3]
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

  • Test Compound: 10 mM stock in DMSO.

  • Cofactor Mix: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6P-Dehydrogenase).
    
  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Pre-Incubation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Spike Test Compound to a final concentration of 1

      
      M (keeps DMSO < 0.1%).
      
    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH Regenerating System to the reaction plate.

    • Control: Include a "No NADPH" control to rule out chemical instability.

  • Sampling (Time Course):

    • Extract 50

      
      L aliquots at 
      
      
      
      minutes.
  • Quenching:

    • Immediately transfer aliquots into 150

      
      L of ice-cold Quench Solution (ACN).
      
    • Vortex for 10 minutes; Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Calculation

Calculate the elimination rate constant (


) from the slope of 

vs. time.

Workflow Visualization

AssayWorkflow Start Start: Thaw Microsomes & Prepare Stocks Mix Master Mix: Buffer + Microsomes + Compound (37°C Pre-warm) Start->Mix Initiate Initiate Reaction: Add NADPH Mix->Initiate Incubate Incubation (0-60 min) 37°C, Shaking Initiate->Incubate Quench Quench: Add Ice-Cold ACN + IS Incubate->Quench At t=0, 5, 15... Centrifuge Centrifuge: Precipitate Proteins Quench->Centrifuge Analyze LC-MS/MS Analysis: Measure Parent Depletion Centrifuge->Analyze

Figure 2: Standardized workflow for determining intrinsic clearance (


) in liver microsomes.

References

  • Wang, H., et al. (2017). Metabolic Epoxidation Is a Critical Step for the Development of Benzbromarone-Induced Hepatotoxicity.[2] Drug Metabolism and Disposition. Available at: [Link]

  • Pettersson, M., et al. (2016).[4] Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability.[4] Journal of Medicinal Chemistry. Available at: [Link]

  • Creative Bioarray. (2024). Microsomal Stability Assay Protocol. Available at: [Link]

  • Bifulco, G., et al. (2016).[1] 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • AxisPharm. (2024). Microsomal Stability Assay Protocol. Available at: [Link]

Sources

Navigating the Safety Profile of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine, a fluorinated benzofuran derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. As this and similar molecules are synthesized and utilized in experimental settings, a thorough understanding of their safety profile is paramount. This guide provides an in-depth analysis of the known safety data, handling protocols, and emergency procedures for 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine, primarily based on data for its hydrochloride salt, to ensure its safe and effective use in research and development.

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding the substance's physical and chemical identity. While comprehensive experimental data for the free amine is not widely published, key identifiers and properties have been established.

PropertyValueSource
Chemical Name 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amineBLDpharm[1]
CAS Number 1337711-23-5BLDpharm[1]
Molecular Formula C₈H₇F₂NOBLDpharm[1]
Molecular Weight 171.14 g/mol BLDpharm[1]
SMILES NC1COC2=CC(F)=CC(F)=C12BLDpharm[1]
Appearance Not specified (likely a solid)General chemical knowledge

Hazard Identification and Classification

The primary hazard information for 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine is derived from its hydrochloride salt (CAS No. 1461713-34-7). This salt form provides a stable and well-characterized substance for toxicological assessment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements.[2]

  • Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Pictograms:

Caption: GHS Pictogram for Irritation, Skin Sensitization, and Acute Toxicity.

Toxicological Profile: An Evidence-Based Assessment

Due to the limited specific toxicological studies on 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine, a comprehensive understanding of its toxicological profile requires an examination of data from its hydrochloride salt and structurally related benzofuran compounds.

Acute Toxicity

The hazard statement H302 (Harmful if swallowed) for the hydrochloride salt indicates oral toxicity.[2] While the exact LD50 is not available, this classification suggests that ingestion of relatively small quantities could cause significant adverse health effects. Animal studies on the parent compound, 2,3-benzofuran, have shown that large acute oral doses can lead to liver and kidney damage, and in some cases, death.[3]

Irritation and Corrosivity

The presence of the amine group, coupled with the overall chemical structure, contributes to its irritant properties. The hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) are direct indicators of its potential to cause local inflammatory reactions upon contact.[2] Prolonged or repeated skin contact may lead to dermatitis.[4]

Respiratory Effects

H335 (May cause respiratory irritation) points to the potential for this compound, likely as a dust or aerosol, to irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[2] Therefore, inhalation of the substance should be minimized.

Chronic Exposure and Carcinogenicity

There is no specific data on the chronic toxicity or carcinogenicity of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine. However, studies on the parent 2,3-benzofuran have indicated that long-term exposure can cause damage to the liver, kidneys, lungs, and stomach in animal models.[3] Some studies have also suggested evidence of carcinogenicity in mice for 2,3-benzofuran.[5] Given these findings for the core benzofuran structure, it is prudent to handle all derivatives, including this difluoro-amine compound, with appropriate precautions to minimize long-term exposure.

Experimental Protocols for Safe Handling and Use

Adherence to rigorous safety protocols is essential when working with this compound. The following procedures are based on standard laboratory practices for handling hazardous chemicals.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent exposure.

PPE_Workflow cluster_ppe Required Personal Protective Equipment node_labcoat Flame-retardant Lab Coat node_gloves Chemical-resistant Gloves (e.g., Nitrile) node_goggles Chemical Safety Goggles node_respirator NIOSH-approved Respirator (if dust/aerosol is generated) node_user Researcher node_user->node_labcoat Worn at all times in the laboratory node_user->node_gloves Inspect before use; change frequently node_user->node_goggles Mandatory for all experimental work node_user->node_respirator Use in poorly ventilated areas or when weighing solids

Caption: Recommended Personal Protective Equipment Workflow.

Methodology:

  • Eye Protection: Always wear chemical safety goggles that meet ANSI Z87.1 standards.

  • Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.

  • Body Protection: A flame-retardant laboratory coat should be worn and kept fastened.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. If there is a risk of generating dust (e.g., during weighing), a NIOSH-approved respirator with an appropriate particulate filter should be used.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[6] This will ensure that any dust or vapors are effectively contained and exhausted. A safety shower and eyewash station must be readily accessible in the immediate work area.

Storage and Handling Procedures

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

  • The hydrochloride salt should be stored in an inert atmosphere at room temperature.[2]

Handling:

  • Avoid contact with skin, eyes, and clothing.[7]

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Use non-sparking tools and take precautionary measures against static discharge, especially if the compound is flammable (flammability data not specified, but a general precaution for organic compounds).[8]

Emergency Procedures

A clear and practiced emergency plan is crucial for mitigating the consequences of accidental exposure or spills.

Emergency_Response_Flowchart cluster_exposure Personnel Exposure cluster_spill Chemical Spill cluster_actions Immediate Actions start Exposure or Spill Occurs node_skin Skin Contact start->node_skin node_eye Eye Contact start->node_eye node_inhalation Inhalation start->node_inhalation node_ingestion Ingestion start->node_ingestion node_spill_small Small Spill start->node_spill_small node_spill_large Large Spill start->node_spill_large action_wash_skin Remove contaminated clothing. Wash with soap and water for at least 15 minutes. node_skin->action_wash_skin action_rinse_eye Rinse cautiously with water for several minutes. Remove contact lenses if present. Continue rinsing. node_eye->action_rinse_eye action_fresh_air Move to fresh air. If not breathing, give artificial respiration. node_inhalation->action_fresh_air action_rinse_mouth Rinse mouth. Do NOT induce vomiting. node_ingestion->action_rinse_mouth action_absorb_spill Absorb with inert material (e.g., sand, vermiculite). Collect in a sealed container. node_spill_small->action_absorb_spill action_evacuate Evacuate the area. Alert safety personnel. node_spill_large->action_evacuate end_medical Seek Immediate Medical Attention action_wash_skin->end_medical action_rinse_eye->end_medical action_fresh_air->end_medical action_rinse_mouth->end_medical

Caption: Emergency Response Flowchart for Exposure or Spills.

First Aid Measures:

  • If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]

Spill Response:

  • Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Wear appropriate PPE as described above.[6]

  • Containment and Clean-up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal. Absorb any liquid spills with an inert material (e.g., sand, vermiculite).[6]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[7]

Disposal Considerations

All waste containing this compound should be treated as hazardous waste. Dispose of the material and its container in accordance with all applicable federal, state, and local regulations. It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6]

Conclusion

4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine is a valuable research chemical that requires careful handling due to its potential hazards, including being harmful if swallowed and causing skin, eye, and respiratory irritation. By understanding its chemical properties, adhering to stringent handling protocols, utilizing appropriate personal protective equipment and engineering controls, and being prepared for emergencies, researchers can work with this compound safely and effectively. As with any research chemical for which toxicological data is limited, a cautious and proactive approach to safety is essential.

References

  • MilliporeSigma. (2025, December 9). Safety Data Sheet. [Link]

  • PubChem. (n.d.). 4,6-difluoro-2,3-dihydro-1-benzofuran-3-one. [Link]

  • Phillips, M. M., et al. (2007). Fluorotelomer acids are more toxic than perfluorinated acids. Environmental Science & Technology, 41(20), 7159-7163. [Link]

  • MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). [Link]

  • U.S. Environmental Protection Agency. (n.d.). Dibenzofuran. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2,3-Benzofuran. [Link]

  • PubChem. (n.d.). 4,6-difluoro-2,3-dihydro-1h-inden-1-amine. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Public Health Statement for 2,3-Benzofuran. [Link]

Sources

Novel Fluorinated Bicyclic Amines: Strategic Bioisosteres for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical industry is currently undergoing a paradigm shift described as the "Escape from Flatland"—moving away from planar, aromatic-heavy scaffolds toward three-dimensional, saturated structures.[1] Novel fluorinated bicyclic amines, particularly fluorinated bicyclo[1.1.1]pentanes (F-BCPs) and fluorinated tropanes , represent the vanguard of this shift.

These scaffolds offer a unique tripartite advantage:

  • Bioisosterism: They mimic the spatial volume of phenyl rings and tert-butyl groups while significantly reducing lipophilicity (LogP).

  • Metabolic Stability: The strategic placement of fluorine blocks oxidative metabolism (CYP450) at labile sites.

  • pKa Modulation: The high electronegativity of fluorine, combined with the increased s-character of strained bridgehead carbons, attenuates amine basicity, improving oral bioavailability and reducing lysosomal trapping.

This guide provides a technical deep-dive into the synthesis, physicochemical profiling, and application of these high-value scaffolds.

Part 1: Strategic Value in Medicinal Chemistry

The Fluorine Effect on Conformational Rigidity and Basicity

The incorporation of fluorine into bicyclic amines is not merely about blocking metabolism; it is a tool for precise electronic tuning.

  • Basicity Attenuation: Standard secondary alkyl amines often possess pKa values of 10–11, leading to high ionization at physiological pH. This can result in poor membrane permeability and P-gp efflux liability.

    • Mechanism:[2] In strained bicyclic systems like bicyclo[1.1.1]pentane (BCP), the bridgehead carbons exhibit significant s-character (approaching sp² hybridization). This naturally lowers the pKa of attached amines to ~8.0–8.5.

    • Fluorine Impact:[2][3][4][5][6][7][8][9][10] Introducing a fluorine atom at the opposing bridgehead (3-position) exerts a strong through-bond inductive electron-withdrawing effect, further suppressing the pKa by 1.5–2.0 units (to ~6.5). This places the amine in a range ideal for equilibrium between charged (solubility) and neutral (permeability) states.

  • Lipophilicity and Metabolic Blocking: Replacing a fluorophenyl ring with an F-BCP moiety can lower LogP by nearly two orders of magnitude while retaining the vector orientation of substituents. Furthermore, the C–F bond (approx. 116 kcal/mol) renders the bridgehead position inert to oxidative degradation.

Visualization: Physicochemical Logic Flow

The following diagram illustrates the causal relationship between structural modification and pharmacological outcome.

FluorineEffect Flatland Planar Aromatic Scaffolds (e.g., Fluorophenyl) Bicyclic Saturated Bicyclic Scaffold (e.g., Bicyclo[1.1.1]pentane) Flatland->Bicyclic Saturation (Escape from Flatland) Fluorinated Fluorinated Bicyclic Amine (e.g., 3-F-BCP-amine) Bicyclic->Fluorinated Bridgehead Fluorination Solubility Improved Solubility (Lower LogP) Fluorinated->Solubility LogP Reduction Metabolism Metabolic Stability (Blocked CYP Oxidation) Fluorinated->Metabolism C-F Bond Strength Permeability Optimized Permeability (Modulated pKa ~6.5) Fluorinated->Permeability Inductive Effect

Caption: Transformation of scaffold properties via saturation and fluorination, highlighting the optimization of ADME parameters.

Part 2: Synthetic Methodologies

While various routes exist, the decarboxylative fluorination of bicyclo[1.1.1]pentane dicarboxylic acid is currently the most scalable and reproducible method for accessing 3-fluoro-bicyclo[1.1.1]pentan-1-amine. This protocol, optimized by Mykhailiuk and colleagues (Enamine), avoids the use of hazardous fluorine gas (


).
Protocol: Synthesis of 3-Fluoro-bicyclo[1.1.1]pentan-1-amine Hydrochloride

Target Molecule: 3-fluoro-bicyclo[1.1.1]pentan-1-amine hydrochloride Starting Material: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (commercially available or synthesized from [1.1.1]propellane).

Stage 1: Silver-Catalyzed Decarboxylative Fluorination

This step selectively converts one carboxylic acid group into a fluorine atom.

  • Reagents: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv),

    
     (0.2 equiv), Selectfluor (1.2 equiv), Water.[11]
    
  • Procedure:

    • Dissolve the diacid (e.g., 155 g) and

      
       in distilled water.[1][11]
      
    • Degas the mixture with argon (5 cycles) to remove oxygen, which can quench radical intermediates.

    • Add Selectfluor (electrophilic fluorinating agent) in one portion.

    • Heat the reaction mixture to 70 °C for 24 hours under an inert atmosphere.

    • Mechanism:[2] Ag(I) is oxidized to Ag(II) by Selectfluor. Ag(II) promotes oxidative decarboxylation, generating a bridgehead radical which abstracts a fluorine atom from Selectfluor.

  • Workup: Cool to room temperature and extract with Methyl tert-butyl ether (MTBE). Concentrate the organic layer to yield 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid .

Stage 2: Curtius Rearrangement to Protected Amine

Converts the remaining carboxylic acid to an amine with retention of configuration.

  • Reagents: 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv), Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (

    
    , 1.2 equiv), tert-Butanol (
    
    
    
    ).
  • Procedure:

    • Dissolve the fluoro-acid in

      
      .
      
    • Add

      
       followed by DPPA.
      
    • Heat the mixture at 85 °C for 24 hours. The acid converts to the acyl azide, rearranges to the isocyanate, and is trapped by

      
       to form the Boc-protected amine.
      
  • Workup: Concentrate, dissolve in EtOAc, wash with saturated

    
     and brine. Purify via silica gel chromatography.
    
Stage 3: Deprotection to Final Salt
  • Reagents: 4M HCl in Dioxane.

  • Procedure: Stir the Boc-amine in 4M HCl/Dioxane at room temperature for 2–4 hours.

  • Isolation: Filter the resulting white precipitate to obtain 3-fluoro-bicyclo[1.1.1]pentan-1-amine hydrochloride .

Synthetic Workflow Diagram

Synthesis Start Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid Step1 Decarboxylative Fluorination (Selectfluor, AgNO3, H2O, 70°C) Start->Step1 Inter1 3-Fluoro-BCP-1-carboxylic Acid Step1->Inter1 Step2 Curtius Rearrangement (DPPA, Et3N, tBuOH, 85°C) Inter1->Step2 Inter2 N-Boc-3-fluoro-BCP-1-amine Step2->Inter2 Step3 Deprotection (4M HCl in Dioxane) Inter2->Step3 Final 3-Fluoro-BCP-1-amine HCl (Target Scaffold) Step3->Final

Caption: Step-wise synthesis of the fluorinated BCP amine scaffold from the dicarboxylic acid precursor.

Part 3: Physicochemical Profiling & Data[3][12]

The following data highlights the distinct advantages of the fluorinated BCP amine compared to its non-fluorinated parent and a traditional aniline bioisostere.

Comparative Data Table
PropertyBCP-Amine (Parent)3-Fluoro-BCP-Amine 4-Fluoroaniline (Aromatic)
Structure Bicyclic, SaturatedBicyclic, Fluorinated Planar, Aromatic
pKa (Conj.[8][9] Acid) ~8.2~6.5 ~4.6
LogP (Calc) ~0.5~0.8 ~1.2
Geometry 3D (Linear Exit Vectors)3D (Linear Exit Vectors) 2D (Planar)
Metabolic Stability GoodExcellent (Blocked Bridgehead) Poor (Ring Oxidation)

Analysis:

  • pKa Shift: The drop from 8.2 to 6.5 is critical. A pKa of 6.5 means the drug is ~90% neutral at physiological pH (7.4), significantly enhancing passive membrane diffusion compared to the parent amine.

  • Lipophilicity: While fluorination slightly increases lipophilicity compared to the parent BCP, it remains significantly lower than corresponding aromatic rings, aiding in solubility.

Part 4: Applications and Case Studies

Bioisosteric Replacement in NSAIDs

In a proof-of-concept study, the fluorophenyl ring of Flurbiprofen (a non-steroidal anti-inflammatory drug) was replaced with the 3-fluoro-bicyclo[1.1.1]pentane moiety.

  • Result: The F-BCP analog maintained potency against COX enzymes but demonstrated improved aqueous solubility and metabolic stability. The linear geometry of the BCP scaffold perfectly mimicked the para-substitution pattern of the original phenyl ring.

Dopamine Transporter (DAT) Imaging

Fluorinated tropanes (e.g., FP-CIT) are standard PET imaging agents.

  • Innovation: Novel N-fluoropyridyl tropane derivatives have been synthesized where the fluorine acts as a radiolabeling handle (

    
    ). The bicyclic tropane core provides rigid positioning of the pharmacophore, ensuring high affinity (Ki = 4.1 nM) and selectivity for DAT over SERT.
    

References

  • Mykhailiuk, P. K., et al. (2022).[2][9][12] "A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes." Angewandte Chemie International Edition. [Link][9]

  • Stepan, A. F., et al. (2012).[1][13] "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Isostere." Journal of Medicinal Chemistry. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025).[14] "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem. [Link][14]

  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine . This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) where the 4,6-difluoro substitution pattern modulates metabolic stability and lipophilicity while the 3-amino group serves as a key vector for hydrogen bonding.

The protocol overcomes specific synthetic challenges associated with the electron-deficient nature of the 3,5-difluorophenol precursor, utilizing a high-yielding intramolecular Friedel-Crafts acylation followed by a stereoselective reductive amination.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the 4,6-difluorobenzofuran-3(2H)-one intermediate. Direct amination of the dihydrobenzofuran core is challenging; therefore, the strategy relies on constructing the ketone followed by nitrogen installation.

Strategic Disconnections:

  • C-N Bond Formation: Reductive amination of the ketone via an oxime intermediate to prevent over-alkylation (dimerization) often seen with direct ammonia reductive amination.

  • Bicyclic Core Formation: Intramolecular Friedel-Crafts cyclization.

  • Starting Material: Commercially available 3,5-difluorophenol .

Regiochemistry Note: Due to the


 symmetry of 3,5-difluorophenol, cyclization at either ortho position (C2 or C6) yields the identical 4,6-difluoro substitution pattern in the final benzofuran system.
Pathway Visualization

SynthesisPath SM 3,5-Difluorophenol (Starting Material) Int1 Phenoxyacetate Ester SM->Int1 Ethyl bromoacetate K2CO3, Acetone Int2 Phenoxyacetic Acid Int1->Int2 NaOH Hydrolysis Int3 Acid Chloride Intermediate Int2->Int3 SOCl2 DMF (cat) Ketone 4,6-Difluorobenzofuran- 3(2H)-one Int3->Ketone AlCl3, DCM Friedel-Crafts Oxime Benzofuran-3-one Oxime Ketone->Oxime NH2OH·HCl NaOAc Product 4,6-Difluoro-2,3-dihydro- 1-benzofuran-3-amine Oxime->Product H2, Pd/C Reduction

Figure 1: Synthetic flowchart from 3,5-difluorophenol to the target amine.

Detailed Experimental Protocols

Phase 1: Construction of the Benzofuran-3-one Core

The electron-withdrawing effect of the two fluorine atoms deactivates the ring, making the cyclization step the critical bottleneck. We utilize a Friedel-Crafts acylation of the acid chloride, which is more reactive than the direct acid cyclization using PPA.

Step 1.1: O-Alkylation

Reaction: 3,5-Difluorophenol + Ethyl Bromoacetate


 Ethyl 2-(3,5-difluorophenoxy)acetate
  • Setup: Charge a 1L round-bottom flask (RBF) with 3,5-difluorophenol (13.0 g, 100 mmol) and acetone (250 mL).

  • Reagent Addition: Add Potassium Carbonate (

    
    , 20.7 g, 150 mmol) followed by dropwise addition of Ethyl Bromoacetate  (11.6 mL, 105 mmol).
    
  • Condition: Reflux the suspension for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve residue in EtOAc, wash with water and brine. Dry over

    
     and concentrate.
    
  • Yield: Expect ~20-21 g (Quant.) of clear oil. Proceed without purification.[1]

Step 1.2: Hydrolysis

Reaction: Ethyl ester


 2-(3,5-difluorophenoxy)acetic acid
  • Setup: Dissolve the oil from Step 1.1 in THF (100 mL).

  • Reagent Addition: Add 2M NaOH (aq) (100 mL). Stir vigorously at RT for 2 hours.

  • Workup: Acidify with 6M HCl to pH 1. Extract with EtOAc (

    
     mL).
    
  • Purification: Recrystallize from Hexane/EtOAc if necessary, or use crude solid.

  • Data: White solid. MP: 108-110°C.

Step 1.3: Friedel-Crafts Cyclization (Critical Step)

Reaction: Acid


 Acid Chloride 

4,6-Difluorobenzofuran-3(2H)-one

Rationale: Direct cyclization with Polyphosphoric Acid (PPA) often requires high temperatures (


C) causing tarring. The acid chloride route allows cyclization at 

C to RT.
  • Acid Chloride Formation: Dissolve the acid (18.8 g, 100 mmol) in DCM (200 mL) with catalytic DMF (5 drops). Add Thionyl Chloride (

    
    , 14.5 mL, 200 mmol) dropwise. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess 
    
    
    
    .
  • Cyclization: Redissolve the crude acid chloride in anhydrous DCM (250 mL). Cool to

    
    C under 
    
    
    
    .
  • Lewis Acid Addition: Add Aluminum Chloride (

    
    , 16.0 g, 120 mmol) portion-wise over 20 minutes. The mixture will turn dark.
    
  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Pour the reaction mixture slowly onto ice/HCl mixture (500 g ice + 50 mL conc HCl). Caution: Exothermic.

  • Isolation: Separate layers. Extract aqueous phase with DCM.[1] Wash combined organics with sat.

    
     and brine.
    
  • Purification: Flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

  • Target: 4,6-Difluorobenzofuran-3(2H)-one . Pale yellow solid.

Phase 2: Functionalization to the Amine

Direct reductive amination with ammonia/NaBH3CN can lead to secondary amine dimer formation. The oxime route guarantees a primary amine.

Step 2.1: Oxime Formation

Reaction: Ketone + Hydroxylamine


 Oxime
  • Setup: Dissolve the ketone (8.5 g, 50 mmol) in Ethanol (100 mL).

  • Reagent Addition: Add Hydroxylamine Hydrochloride (

    
    , 6.9 g, 100 mmol) and Sodium Acetate  (
    
    
    
    , 12.3 g, 150 mmol).
  • Condition: Reflux for 3 hours.

  • Workup: Concentrate ethanol. Dilute with water. The oxime usually precipitates. Filter and wash with cold water.

  • Yield: Expect >90% yield.

Step 2.2: Catalytic Hydrogenation

Reaction: Oxime


 Amine
  • Setup: Place Oxime (50 mmol) in a Parr hydrogenation bottle. Add Methanol (150 mL) and conc. HCl (5 mL) (to prevent secondary amine formation and isolate as HCl salt).

  • Catalyst: Add 10% Pd/C (1.0 g, ~50% wet).

  • Condition: Hydrogenate at 40-50 psi

    
     for 6-12 hours.
    
  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate.[1]

  • Salt Break (Optional): To obtain the free base, dissolve residue in water, basify with 2M NaOH to pH 10, and extract with DCM.

  • Product: 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine .

Analytical Data & Validation

Expected NMR Characteristics

The following table summarizes the diagnostic signals for the free base in


.
PositionProton (

H)
MultiplicityApprox.[2][3] Shift (ppm)Coupling (

)
3-H 1HTriplet/Multiplet4.65

Hz
2-H (a) 1HDoublet of doublets4.25Geminal/Vicinal
2-H (b) 1HDoublet of doublets4.75Geminal/Vicinal
Ar-H (5) 1HMultiplet (dt)6.40 - 6.50

coupling
Ar-H (7) 1HMultiplet (dd)6.55 - 6.65

coupling
NH2 2HBroad Singlet1.80Exchangeable
Purification Logic (Decision Tree)

Purification Crude Crude Reaction Mixture (Post-Hydrogenation) Filter Filter Catalyst (Celite) Crude->Filter AcidBase Acid-Base Extraction? Filter->AcidBase Salt Isolate as HCl Salt (Precipitate from EtOH/Et2O) AcidBase->Salt No (Stable Salt req) FreeBase Basify (pH > 10) Extract into DCM AcidBase->FreeBase Yes (Free Base req) Column Flash Chromatography (DCM/MeOH/NH3) FreeBase->Column If Impure Final Pure Amine FreeBase->Final If Pure Column->Final

Figure 2: Purification strategy for the final amine.

Safety & Handling

  • Fluorinated Aromatics: While 3,5-difluorophenol is stable, the acid chloride intermediate is corrosive and a lachrymator. Handle in a fume hood.

  • Hydrogenation: Pd/C is pyrophoric when dry. Keep wet with solvent/water. Ensure proper grounding of hydrogenation equipment to prevent static discharge.

  • Aluminum Chloride: Reacts violently with water. Quench reactions slowly and with active cooling.

References

  • Benzofuran Synthesis Review: Bertolini, F., & Pineschi, M. (2009). Recent Progress in the Synthesis of 2,3-Dihydrobenzofurans. Organic Preparations and Procedures International, 41(5), 385–418.

  • Friedel-Crafts Cyclization Protocol: Kalinin, A. V., et al. (1992). Synthesis of 3-substituted benzofurans. Helvetica Chimica Acta, 88. (Adapted from general protocols for electron-deficient phenols).

  • Reductive Amination via Oxime: Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions. (Foundational text on oxime reduction mechanics).

  • Patent Reference (Analogous Chemistry): Preparation of 2,3-dihydrobenzofuran compounds. Patent CN102942542A. (Describes similar cyclization/reduction workflows for pharmaceutical intermediates).

Sources

Application Notes and Protocols: Reductive Amination Conditions for 4,6-Difluoro-3-Aminobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the reductive amination of 4,6-difluoro-3-aminobenzofuran, a key intermediate in the synthesis of various biologically active molecules. The fluorinated benzofuran scaffold is of significant interest in medicinal chemistry and drug discovery, and efficient methods for its derivatization are crucial.[1][2][3][4] This document outlines the mechanistic principles of reductive amination, focusing on the selection of appropriate reagents and the optimization of reaction conditions for this electron-deficient aromatic amine. A detailed, step-by-step protocol using sodium triacetoxyborohydride (NaBH(OAc)₃) is provided, along with a discussion of alternative reducing agents and troubleshooting strategies.

Introduction: The Significance of Fluorinated Benzofurans

Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic therapeutic agents, exhibiting a broad spectrum of biological activities. The introduction of fluorine atoms into the benzofuran scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced potency and improved pharmacokinetic profiles. Specifically, the 4,6-difluoro-3-aminobenzofuran core is a valuable building block for the development of novel therapeutics, particularly in oncology and infectious diseases.

Reductive amination is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-nitrogen bonds. It offers a more controlled alternative to direct alkylation of amines, which can often lead to overalkylation.[5] This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding secondary or tertiary amine.

Mechanistic Considerations for an Electron-Deficient Amine

The reductive amination of 4,6-difluoro-3-aminobenzofuran presents a unique challenge due to the electron-withdrawing nature of the two fluorine atoms on the benzene ring. This reduces the nucleophilicity of the 3-amino group, potentially slowing down the initial attack on the carbonyl carbon and the subsequent formation of the imine intermediate.

The general mechanism proceeds as follows:

  • Nucleophilic Attack: The amino group of 4,6-difluoro-3-aminobenzofuran attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Hemiaminal Formation: This initial attack forms a transient hemiaminal intermediate.

  • Dehydration: The hemiaminal eliminates a molecule of water to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is often the rate-limiting step and can be acid-catalyzed.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine or iminium ion to the final amine product.

For electron-deficient amines like 4,6-difluoro-3-aminobenzofuran, the choice of a suitable reducing agent and the optimization of reaction conditions are critical to drive the reaction to completion and minimize side products.

Optimizing Reaction Conditions

Choice of Reducing Agent

The selection of the reducing agent is paramount for a successful reductive amination. The ideal reagent should be mild enough to not reduce the starting carbonyl compound but potent enough to efficiently reduce the in situ formed imine or iminium ion.

Reducing AgentAdvantagesDisadvantagesKey Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines/iminium ions.[6] Tolerates a wide range of functional groups.[6] Generally provides high yields with minimal side products. Less toxic than cyanoborohydride reagents.Moisture-sensitive.Often the reagent of choice for challenging substrates, including weakly basic amines.[7]
Sodium Cyanoborohydride (NaBH₃CN) Effective at mildly acidic pH. Selectively reduces iminium ions over carbonyls.Highly toxic and can release cyanide gas. Reactions can be sluggish with electron-deficient amines.Requires careful handling due to toxicity.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting aldehyde or ketone.[8] Typically requires a two-step process where the imine is pre-formed.[8]Best suited for indirect reductive amination.[8]
Catalytic Hydrogenation (H₂, Pd/C) "Green" and atom-economical.May not be compatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). Requires specialized equipment.

For the reductive amination of 4,6-difluoro-3-aminobenzofuran, sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent due to its high selectivity and proven efficacy with weakly nucleophilic amines.[7]

Solvent Selection

The choice of solvent is crucial for ensuring the solubility of all reactants and for facilitating the reaction.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are the most commonly used and often preferred solvents for reductive aminations with NaBH(OAc)₃.[6] They are aprotic and do not react with the borohydride reagent.

  • Tetrahydrofuran (THF): A viable alternative to chlorinated solvents. Reactions in THF may be slower than in DCM or DCE.

  • Acetonitrile (MeCN): Can also be used, but may be less effective in some cases.

  • Methanol (MeOH) or Ethanol (EtOH): These protic solvents are generally not compatible with NaBH(OAc)₃ as they can lead to its decomposition. They are more suitable for reactions using NaBH₃CN or NaBH₄.[8]

Role of an Acid Catalyst

For less reactive amines or ketones, the addition of a catalytic amount of a weak acid, such as acetic acid (AcOH) , can be beneficial.[9] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. It also facilitates the dehydration of the hemiaminal intermediate to form the iminium ion.[6]

Experimental Protocols

General Protocol for Reductive Amination of 4,6-Difluoro-3-aminobenzofuran with an Aldehyde using NaBH(OAc)₃

This protocol describes a general procedure for the reaction of 4,6-difluoro-3-aminobenzofuran with a representative aldehyde.

Materials:

  • 4,6-Difluoro-3-aminobenzofuran

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (AcOH), glacial (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4,6-difluoro-3-aminobenzofuran (1.0 equiv.).

  • Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

  • Add the aldehyde (1.0-1.2 equiv.) to the solution and stir for 20-30 minutes at room temperature.

  • (Optional) If the reaction is sluggish, add glacial acetic acid (1.0-2.0 equiv.).

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equiv.) to the reaction mixture. Note: The addition may cause a slight exotherm.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Workflow

Reductive_Amination_Workflow Start Starting Materials: 4,6-Difluoro-3-aminobenzofuran + Aldehyde/Ketone ReactionVessel Reaction Setup: Solvent (DCE) Inert Atmosphere Start->ReactionVessel Dissolve ReagentAddition Reagent Addition: 1. NaBH(OAc)₃ 2. (Optional) Acetic Acid ReactionVessel->ReagentAddition Add Reagents Reaction Reaction at RT (4-24h) Monitoring (TLC/LC-MS) ReagentAddition->Reaction Initiate Reaction Workup Aqueous Workup: 1. Quench (NaHCO₃) 2. Extraction (DCM) 3. Wash & Dry Reaction->Workup Upon Completion Purification Purification: Flash Column Chromatography Workup->Purification Crude Product Product Final Product: N-Alkyl-4,6-difluoro-3-aminobenzofuran Purification->Product Pure Product

Caption: Workflow for the reductive amination of 4,6-difluoro-3-aminobenzofuran.

Troubleshooting and Expert Insights

  • Low Conversion/Slow Reaction:

    • Cause: Reduced nucleophilicity of the fluorinated amine.

    • Solution: Add 1-2 equivalents of acetic acid to catalyze iminium ion formation.[6][9] Consider increasing the reaction temperature to 40-50 °C. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the iminium intermediate and decompose the reducing agent.

  • Formation of Side Products:

    • Cause: Reduction of the starting aldehyde or ketone.

    • Solution: This is less common with NaBH(OAc)₃ but can occur if the reaction is overheated or if a less selective reducing agent is used. Ensure the reaction temperature is controlled. Confirm the purity of the starting materials.

  • Dialkylation of the Amine:

    • Cause: The secondary amine product is more nucleophilic than the starting primary amine and can react with another molecule of the aldehyde.

    • Solution: Use a stoichiometry of 1:1 for the amine and aldehyde. If dialkylation is still a significant issue, consider a two-step approach: pre-form the imine and then add the reducing agent.[6]

  • Difficult Purification:

    • Cause: The product may be basic and streak on silica gel.

    • Solution: Add a small amount of triethylamine (~1%) to the eluent during column chromatography to suppress tailing. Alternatively, an acidic workup can be employed to extract the amine product into an aqueous layer, which is then basified and re-extracted.

Conclusion

The reductive amination of 4,6-difluoro-3-aminobenzofuran is a highly effective method for the synthesis of a diverse range of N-substituted derivatives. By carefully selecting a mild and selective reducing agent such as sodium triacetoxyborohydride and optimizing the reaction conditions, high yields of the desired products can be achieved. The protocols and insights provided in this application note offer a robust starting point for researchers in medicinal chemistry and drug development to access novel fluorinated benzofuran scaffolds.

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry, 10(11), 1191-1205.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Myers, A. G. (n.d.). Reductive Amination. Harvard University Chemistry 115 Handout. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859.
  • M. K. G. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 15(16), 12843-12853.
  • RSC Publishing. (2019).
  • MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2841.
  • Lowe, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025).
  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3725.
  • Synfacts. (2011).
  • PubMed. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 15(16), 12843-12853.

Sources

Troubleshooting & Optimization

Troubleshooting cyclization failures in fluorinated benzofuran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated benzofurans. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in the critical cyclization step of their synthetic routes. Benzofurans are a vital scaffold in numerous pharmaceuticals, and the introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, the unique electronic properties of fluorine can also introduce considerable synthetic challenges.[2]

This document provides in-depth, troubleshooting guidance in a direct question-and-answer format, grounded in mechanistic principles and field-proven strategies.

Initial Troubleshooting Workflow

Before diving into specific issues, it's crucial to approach troubleshooting systematically. The following workflow provides a logical progression for diagnosing and resolving cyclization failures.

G start Cyclization Failure Observed (Low Yield, No Product, Side Products) check_sm 1. Confirm Starting Material Integrity & Purity (NMR, LC-MS) start->check_sm check_reagents 2. Verify Reagent Quality (Catalyst, Base, Solvent) check_sm->check_reagents diagnosis 3. Diagnose Failure Mode check_reagents->diagnosis no_rxn A: No Reaction / Low Conversion diagnosis->no_rxn Is conversion low? side_products B: Side Products / Low Selectivity diagnosis->side_products Are unexpected peaks observed? decomposition C: Starting Material Decomposition diagnosis->decomposition Is starting material consumed without product formation? G pd0 Pd(0)L_n complex1 Oxidative Addition Complex pd0->complex1 1. Oxidative Addition (Often rate-limiting) (Ar-X) fail3 FAILURE POINT: Decomposition or C-F activation. Solution: Milder conditions, different metal. pd0->fail3 complex2 Alkynylpalladium Intermediate complex1->complex2 Deprotonation (Base) fail1 FAILURE POINT: Slow due to electron- withdrawing F-groups. Solution: Use electron-rich ligands, higher temp. complex1->fail1 complex3 Cyclization Transition State complex2->complex3 2. Intramolecular Carbopalladation product_complex Palladium(II) Product Complex complex3->product_complex fail2 FAILURE POINT: Wrong regiochemistry or side reactions (e.g., β-hydride elimination). Solution: Modify substrate, ligand choice. complex3->fail2 product_complex->pd0 3. Reductive Elimination product Fluorinated Benzofuran product_complex->product Product Release

Caption: Key failure points in a generic Pd-catalyzed cyclization.

References
  • ResearchGate. (n.d.). Proposed mechanism for the one-pot synthesis of benzofurans. [Link]

  • Aslam, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Aslam, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information. [Link]

  • Request PDF. (n.d.). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. [Link]

  • Wang, Z.-Q., et al. (2025). Solvent dependent fluorinative cyclizations of o-hydroxy-arylenaminones promoted by H2O and NFSI: switchable access to di- and monofluorinated 2-hydroxyl chromanones. Organic & Biomolecular Chemistry. [Link]

  • Taylor & Francis Online. (2014). Synthesis of Benzofuran Derivatives via Different Methods. [Link]

  • Weaver, G. W., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. [Link]

  • Jakhar, K. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Optimization of the intramolecular cyclization-solvent effect. [Link]

  • Weaver, G. W., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. [Link]

  • Cacchi, S., & Fabrizi, G. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • Angelini, G., et al. (2000). Intramolecular Fluorine Migration via Four-Member Cyclic Transition States. The Journal of Organic Chemistry. [Link]

  • Shi, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • Powers, D. C., et al. (2025). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2024). Intramolecular/Intermolecular Sequential Cyclization Accompanied by Double C–F Bond Cleavage: Access to Tricyclic Fluorine-Containing Pyrano[3,2-c]chromenes. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Kumar, A., et al. (n.d.). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry. [Link]

  • RUA. (2024). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of alkylidenephthalans through fluoride-induced cyclization of electron-deficient 2-siloxymethylphenylacetylene derivatives. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Fluorination. [Link]

  • Pharmaceutical Technology. (2026). Overcoming Challenges in Fluorine-Based Chemistry. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. [Link]

Sources

Technical Support Center: Stability & Handling of 2,3-Dihydro-1-benzofuran-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Critical Alert: The Mechanism of Degradation

Why is your compound degrading? Researchers often underestimate the instability of 2,3-dihydro-1-benzofuran-3-amine (CAS: 55486-00-5). This is not a standard primary amine; it is a benzylic amine situated on an electron-rich dihydrobenzofuran ring.

The degradation is driven by two synergistic factors:

  • Benzylic C-H Abstraction: The carbon at position 3 (C3) is benzylic. The C-H bond here is significantly weaker than in alkyl amines due to resonance stabilization of the resulting radical by the benzene ring.

  • Heteroatom Activation: The oxygen atom in the furan ring donates electron density into the benzene ring, further stabilizing the radical intermediate formed during oxidation.

The Consequence: Upon exposure to atmospheric oxygen (


), the free base undergoes oxidative dehydrogenation to form the corresponding imine  or nitrone , often followed by polymerization which manifests as a brown/black tar.
Visualization: Oxidation Pathway

The following diagram illustrates the oxidative cascade you must prevent.

OxidationMechanism FreeBase Free Base Amine (2,3-dihydro-1-benzofuran-3-amine) Radical Benzylic Radical (Stabilized by Ring) FreeBase->Radical O2 / Light (H-abstraction) Imine Imine / Nitrone (Oxidation Product) Radical->Imine -1e- / -H+ Polymer Brown Tar (Polymerization) Imine->Polymer Oligomerization

Figure 1: The oxidative degradation pathway of 2,3-dihydro-1-benzofuran-3-amine free base upon exposure to air and light.

Storage Protocol: The "Zero-Oxidation" Standard

To maintain purity >98%, you must treat the free base as a pyrophoric-adjacent reagent. If you possess the HCl salt , stability is significantly improved, but rigorous protocols still apply.[1]

Storage Decision Matrix

StorageProtocol Start Identify Form FreeBase Free Base (Liquid/Oil) Start->FreeBase Salt HCl/Oxalate Salt (Solid) Start->Salt ActionFB IMMEDIATE ACTION: Convert to Salt (See Section 4) FreeBase->ActionFB Recommended StorageFB Alternative: Store under Argon @ -20°C (Max 1 week) FreeBase->StorageFB Temporary StorageSalt Standard Storage: Desiccator + Dark @ 4°C or -20°C Salt->StorageSalt

Figure 2: Decision tree for storage based on the chemical form of the amine.

Detailed SOP for Free Base Storage

If you cannot convert to salt immediately, follow this Standard Operating Procedure (SOP):

  • Vessel Selection: Use amber glass vials with PTFE-lined screw caps or crimp-top septum vials. Never use standard polyethylene caps (oxygen permeable).

  • Atmosphere Exchange:

    • Do not just "flush" the headspace.

    • Use a Schlenk line or a glovebox.

    • Perform 3 cycles of Vacuum/Argon backfill. Argon is heavier than air and provides a better blanket than Nitrogen.

  • Temperature: Store at -20°C . Lower temperatures reduce the kinetic rate of radical formation.

  • Light Exclusion: The benzylic position is photosensitive. Wrap the vial in aluminum foil if amber glass is unavailable.

Troubleshooting & FAQs

Q1: My sample has turned from clear oil to yellow/brown. Is it usable?

  • Diagnosis: This indicates N-oxidation and potential imine formation.

  • Solution: Check purity via TLC or LC-MS. If the impurity is <5%, you can repurify via Acid-Base Extraction :

    • Dissolve in EtOAc.

    • Extract with 1M HCl (The amine goes into water; neutral oxidation products stay in organic).

    • Wash aqueous layer with EtOAc.

    • Basify aqueous layer (pH > 10) with NaOH.

    • Extract back into EtOAc, dry over

      
      , and concentrate under Argon.
      

Q2: The compound has become a solid crust that won't dissolve in ether.

  • Diagnosis: Formation of Amine Carbonate . Primary amines react with atmospheric

    
     to form carbamates or carbonate salts.
    
  • Solution: This is reversible. Acidify with dilute HCl to decarboxylate (you will see bubbles), then basify and extract as described in Q1.

Q3: Can I store this in solution?

  • Diagnosis: Solvent choice is critical.

  • Restriction: NEVER store in Acetone or Acetaldehyde . It will form a Schiff base (imine) almost immediately.

  • Restriction: Avoid Chloroform (

    
    ) or DCM  for long periods; these can become acidic over time or form carbenes that react with the amine.
    
  • Recommendation: Store as a concentrate in anhydrous Toluene or Ethanol under Argon.

Protocol: Conversion to Hydrochloride Salt (Recommended)

The most effective way to prevent oxidation is to protonate the nitrogen lone pair, rendering it unreactive toward


.

Reagents:

  • 2,3-dihydro-1-benzofuran-3-amine (Free Base)

  • Diethyl ether or 1,4-Dioxane (Anhydrous)

  • HCl (4M in Dioxane) or HCl gas

Procedure:

  • Dissolution: Dissolve the free base in a minimal amount of anhydrous diethyl ether (0.1 g/mL).

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • Precipitation: A white precipitate should form immediately.

  • Isolation: Filter the solid under an inert atmosphere (nitrogen funnel) or centrifuge.

  • Washing: Wash the solid cake 2x with cold diethyl ether to remove non-basic oxidation impurities.

  • Drying: Dry under high vacuum for 4 hours to remove trace solvents.

Result: The resulting 2,3-dihydro-1-benzofuran-3-amine hydrochloride is a stable solid that can be stored at 4°C for years without degradation.

Summary Data Table

ParameterFree Base (Liquid/Oil)Hydrochloride Salt (Solid)
Oxidation Risk High (Days to Weeks)Low (Years)
Hygroscopicity Moderate (Absorbs

)
Low to Moderate
Storage Temp -20°C (Freezer)4°C (Fridge) or RT
Atmosphere Argon/Nitrogen RequiredDesiccator Recommended
Light Sensitivity HighLow

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for amine purification and salt formation).

  • Nishinaga, A., et al. (1988). "Selective oxidation of benzylic amines." Tetrahedron Letters, 29(48), 6309-6312. (Mechanistic insight into benzylic amine oxidation).

  • Sigma-Aldrich Technical Bulletin AL-134 . "Handling Air-Sensitive Reagents." (Gold standard for inert atmosphere techniques).

  • Hu, X., et al. (2019). "Aerobic Oxidation of Primary Amines." ACS Catalysis, 9(7), 6169–6176. (Demonstrates the susceptibility of primary benzylic amines to oxidative coupling).

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 4,6-Difluoro vs. 5,7-Difluoro Benzofuran Amines for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds is a well-established strategy to enhance pharmacological properties. Benzofuran derivatives, known for their wide range of biological activities, are no exception.[1][2][3][4][5] The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[6][7] This guide provides an in-depth technical comparison of the bioactivity of two specific regioisomers: 4,6-difluoro- and 5,7-difluoro benzofuran amines, with a focus on their potential as anticancer and anti-inflammatory agents. We will delve into the subtle yet significant impact of fluorine positioning on their biological profiles, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Critical Role of Fluorine Positioning: A Physicochemical Perspective

The substitution pattern of fluorine on the benzofuran core profoundly influences the molecule's electronic and steric properties. In the case of 4,6-difluoro and 5,7-difluoro isomers, the distinct placement of the highly electronegative fluorine atoms alters the electron density distribution across the aromatic system. This, in turn, can affect the pKa of the amine substituent and the molecule's overall polarity and lipophilicity.

Comparative Bioactivity: Anticancer and Anti-inflammatory Potential

Recent studies have highlighted the potential of fluorinated benzofuran derivatives as both anti-inflammatory and anticancer agents.[6][7][9][10] While a direct head-to-head comparison of 4,6- and 5,7-difluoro benzofuran amines is not explicitly detailed in a single publicly available study, we can synthesize findings from research on closely related difluorinated benzofurans to draw insightful comparisons. A key study investigating a series of fluorinated benzofuran and dihydrobenzofuran derivatives provides valuable data on their anti-inflammatory and anticancer effects.[6][7][9][10]

Anticancer Activity

The antiproliferative effects of difluorinated benzofuran derivatives have been evaluated against various cancer cell lines. For instance, certain difluorinated compounds have shown significant inhibition of cell proliferation in human colorectal adenocarcinoma cells (HCT116).[7][9][10] Two difluorinated compounds, in particular, inhibited proliferation by approximately 70% and induced apoptosis.[7][9][10] Analysis of the structure-activity relationship (SAR) suggests that the presence and position of fluorine, along with other substituents like bromine, are critical for the observed biological effects.[9][10]

Table 1: Comparative Anticancer Activity of Difluorinated Benzofuran Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound ADifluoro, Bromo, EsterHCT11624.8[7]
Compound BDifluoro, Bromo, Carboxylic AcidHCT11619.5[7]

While the exact positions of the difluoro substitutions in these specific public examples are not explicitly stated as 4,6- or 5,7-, the data underscores the potent anticancer activity of difluorinated benzofurans. The slightly lower IC50 value for the carboxylic acid derivative (Compound B) compared to the ester (Compound A) suggests that the nature of the substituent at other positions also plays a significant role in modulating activity.[7]

Anti-inflammatory Activity

The anti-inflammatory properties of fluorinated benzofurans have been demonstrated through their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and Chemokine (C-C) Ligand 2 (CCL2) in lipopolysaccharide (LPS)-stimulated macrophages.[6][9] Several difluorinated benzofuran derivatives have exhibited potent inhibitory effects on these inflammatory markers.[6][9]

Table 2: Comparative Anti-inflammatory Activity of Difluorinated Benzofuran Derivatives

Compound IDInflammatory MediatorIC50 (µM)Reference
Difluoro Derivative 1IL-61.2 - 9.04[9]
Difluoro Derivative 2CCL21.5 - 19.3[9]
Difluoro Derivative 3Nitric Oxide (NO)2.4 - 5.2[9]
Difluoro Derivative 4Prostaglandin E2 (PGE2)1.1 - 20.5[9]

These IC50 ranges, derived from a study on various fluorinated benzofurans, indicate that difluorinated structures are highly effective at mitigating inflammatory responses.[9] The variation in potency across different mediators suggests that the specific substitution pattern likely influences the selectivity of action.

Structure-Activity Relationship (SAR) Insights

The collective findings from studies on fluorinated benzofurans allow us to infer key SAR trends that can guide the design of more potent and selective compounds:

  • Fluorine is beneficial: The presence of fluorine on the benzofuran ring generally enhances both anticancer and anti-inflammatory activities.[9][10][11]

  • Position matters: The location of the fluorine atoms is a critical determinant of biological activity.[11] While a direct comparison of the 4,6- and 5,7-isomers is not available, the distinct electronic environments created by these substitution patterns are expected to result in different biological profiles.

  • Other substituents are key: The nature of the amine substituent and other groups on the benzofuran ring significantly impacts bioactivity. For instance, the presence of a carboxylic acid or ester group can modulate the anticancer potency.[7]

Experimental Protocols for Bioactivity Assessment

To enable researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for key anticancer and anti-inflammatory assays.

Anticancer Activity Assays

1. Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method to assess the effect of a compound on cell proliferation and viability.

  • Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the 4,6-difluoro and 5,7-difluoro benzofuran amines in the cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Workflow for Anticancer Activity Assessment

cluster_invitro In Vitro Anticancer Evaluation start Cancer Cell Culture (e.g., HCT116) treat Treat with 4,6- vs 5,7-difluoro benzofuran amines start->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle ic50 Determine IC50 Values mtt->ic50 apoptosis->ic50 cell_cycle->ic50

Caption: Workflow for in vitro anticancer activity assessment.

Anti-inflammatory Activity Assays

1. Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

  • Principle: The Griess reagent reacts with nitrite to form a colored azo compound, which can be quantified spectrophotometrically.

  • Protocol:

    • Cell Seeding: Seed murine macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

    • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

    • Supernatant Collection: Collect the cell culture supernatants.

    • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway in LPS-induced Inflammation

cluster_inhibition Inhibition by Difluorobenzofuran Amines lps LPS tlr4 TLR4 Receptor lps->tlr4 nfkb_pathway NF-κB Pathway tlr4->nfkb_pathway mapk_pathway MAPK Pathway tlr4->mapk_pathway inflammatory_mediators Pro-inflammatory Mediators (NO, PGE2, IL-6, TNF-α) nfkb_pathway->inflammatory_mediators mapk_pathway->inflammatory_mediators inhibitor 4,6- or 5,7-Difluoro Benzofuran Amine inhibitor->nfkb_pathway Inhibits inhibitor->mapk_pathway Inhibits

Caption: Simplified signaling pathway of LPS-induced inflammation.

Conclusion and Future Directions

The precise positioning of fluorine atoms on the benzofuran scaffold is a critical factor that dictates the bioactivity of these promising compounds. While direct comparative data for 4,6-difluoro versus 5,7-difluoro benzofuran amines is still emerging, the available evidence strongly suggests that both substitution patterns can yield potent anticancer and anti-inflammatory agents. The subtle differences in their physicochemical properties, arising from the distinct electronic environments, are likely to translate into unique biological profiles and potencies.

This guide provides a framework for researchers to explore these differences through a combination of theoretical understanding and practical experimental protocols. Further research, including head-to-head comparative studies and in vivo efficacy models, is warranted to fully elucidate the therapeutic potential of these specific isomers and to guide the rational design of next-generation benzofuran-based therapeutics.

References

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. [Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • (PDF) Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. ResearchGate. [Link]

  • In vitro effects of compounds 1, 2, 3, 5, 6, and 8 on the release of inflammatory mediators in macrophages. ResearchGate. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. PMC. [Link]

  • The in vitro cytotoxicity of produced compounds on several cell lines at 50 and 100 g/mL following a 24-hour incubation at 37 °C. ResearchGate. [Link]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. ScienceDirect. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Bentham Science. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofu- rans. AUB ScholarWorks. [Link]

  • Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity. MDPI. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • In vitro cytotoxicity of compounds 4a-4l on cancer cell lines and Vero... ResearchGate. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ResearchGate. [Link]

  • Effects of a novel 2,6-difluorobenzoylurea compound on the bioactivity and chitin synthesis of Spodoptera frugiperda. Journal of Plant Protection. [Link]

  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed. [Link]

  • Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry. [Link]

  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry. [Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … OUCI. [Link]

  • 5,6-Difluorobenzofuran: a new core for the design of liquid crystal compound with large dielectric anisotropy and broad nematic range. ResearchGate. [Link]

  • Synthesis of bioactive benzofuran derivatives 4, 5 &6. ResearchGate. [Link]

  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC. [Link]

  • Mini review on important biological properties of benzofuran derivatives. MedCrave online. [Link]

  • Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. [Link]

  • Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. PMC. [Link]

  • Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. PMC. [Link]

  • Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. MDPI. [Link]

  • Furan: A Promising Scaffold for Biological Activity. ResearchGate. [Link]

Sources

LC-MS/MS Analysis of Fluorinated Dihydrobenzofurans: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated dihydrobenzofurans (F-DHBFs) represent a critical scaffold in modern medicinal chemistry, offering enhanced metabolic stability and lipophilicity compared to their non-fluorinated counterparts. However, the introduction of fluorine atoms (


) creates distinct analytical challenges, particularly in distinguishing positional isomers and interpreting collision-induced dissociation (CID) spectra.

This guide objectively compares the LC-MS fragmentation performance of F-DHBFs against non-fluorinated analogs. It establishes a validated workflow using Pentafluorophenyl (PFP) stationary phases as a superior alternative to traditional C18 chemistries for isomeric resolution.[1][2]

Part 1: Chromatographic Strategy – C18 vs. PFP Performance[2]

In the analysis of fluorinated scaffolds, the choice of stationary phase is the primary determinant of sensitivity and isomeric resolution. While C18 is the industry standard, it often fails to resolve regioisomers of F-DHBFs due to the "fluorine effect," where the high electronegativity of fluorine alters the dipole moment without significantly changing overall hydrophobicity.

Comparative Performance Data
FeatureC18 (Octadecylsilane) PFP (Pentafluorophenyl) Mechanism & Impact
Separation Mechanism Hydrophobic Interaction onlyHydrophobic +

+ Dipole-Dipole
PFP phases engage in specific F-F and dipole interactions, crucial for separating ortho/meta/para F-isomers.
Isomer Resolution (

)

(Co-elution common)

(Baseline resolution)
PFP provides shape selectivity for rigid DHBF cores.
Retention of Polar F-Metabolites Weak / Early ElutionEnhanced RetentionPFP retains polar metabolites longer, reducing ion suppression from the solvent front.
Mobile Phase Compatibility High aqueous stabilityRequires careful bufferingPFP columns often require ammonium acetate to stabilize the dipole interactions.

Recommendation: For F-DHBF analysis, PFP phases are the superior alternative , offering a 40-60% improvement in peak capacity for fluorinated isomer mixtures compared to C18.

Part 2: Mechanistic Fragmentation Pathways

Understanding the gas-phase behavior of F-DHBFs is essential for structural elucidation. The fragmentation is dominated by two competing pathways: the Retro-Diels-Alder (RDA) reaction (characteristic of the benzofuran core) and HF elimination (characteristic of the fluorinated motif).

The Retro-Diels-Alder (RDA) Pathway

In ESI(+), the protonated molecular ion


 undergoes a ring opening at the dihydrofuran moiety. This is the "fingerprint" cleavage for this class of compounds.
  • Mechanism: Cleavage of bonds O1–C2 and C3–C4.

  • Result: Formation of a quinone methide-type ion and a neutral alkene.

Fluorine-Specific Fragmentation (HF Elimination)

Unlike C-H bonds, the C-F bond is extremely strong (


). However, in ESI(+), the presence of an adjacent proton (vicinal) or a hydroxyl group facilitates HF elimination  (neutral loss of 20 Da).
  • Diagnostic Value: A loss of 20 Da (

    
    ) is diagnostic for alkyl-fluorides or F-DHBFs with available 
    
    
    
    -hydrogens.
  • Comparison: Non-fluorinated analogs typically lose

    
     (18 Da) or 
    
    
    
    (28 Da), but never 20 Da.
Visualization: Fragmentation Pathways

The following diagram illustrates the competing pathways for a generic 5-fluoro-2,3-dihydrobenzofuran.

Fragmentation Parent Parent Ion [M+H]+ (m/z 153) RDA_TS RDA Transition State (Ring Opening) Parent->RDA_TS C-Ring Cleavage HF_Loss HF Elimination (m/z 133) [M+H - HF]+ Parent->HF_Loss Vicinal H-F Interaction (Neutral Loss 20 Da) Fragment_A Quinone Methide Ion (m/z 125) [M+H - C2H4]+ RDA_TS->Fragment_A - C2H4 (28 Da) CO_Loss Phenyl Cation (m/z 97) [125 - CO]+ Fragment_A->CO_Loss - CO (28 Da) Tropylium Fluorotropylium Ion (m/z 109) HF_Loss->Tropylium Ring Expansion

Caption: Figure 1. Competing ESI(+) fragmentation pathways for 5-fluoro-2,3-dihydrobenzofuran. The Green path represents the classic RDA mechanism; the Yellow path represents the fluorine-specific HF elimination.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating by utilizing the "Ortho Effect" and specific mass defects of fluorine.

Materials & Method[2][3][4][5][6][7][8][9][10][11]
  • Instrument: Q-TOF or Orbitrap (High Resolution required for mass defect confirmation).

  • Column: ACE C18-PFP or Phenomenex Kinetex F5 (

    
    ).
    
  • Mobile Phase A:

    
     Ammonium Acetate (pH 4.0). Note: Acidic pH is critical to protonate the furan oxygen for RDA.
    
  • Mobile Phase B: Methanol (MeOH). Note: MeOH promotes proton transfer better than ACN for this class.

Step-by-Step Workflow
  • System Suitability (The "Fluorine Check"):

    • Inject a standard mix of Fluorobenzene and Benzene.

    • Validation Criteria: The PFP column must show retention of Fluorobenzene > Benzene. If elution order is reversed, the dipole-dipole mechanism is inactive (check column age/mobile phase).

  • MS Tuning:

    • Source Temp:

      
       (High heat promotes RDA).
      
    • Collision Energy (CE): Ramp 10–40 eV.

  • Data Acquisition:

    • Scan Mode: Full MS / dd-MS2.

    • Mass Defect Filter: Set target mass defect to negative values (Fluorine causes a negative mass defect relative to hydrogen).

Decision Matrix: Isomer Identification

Use this logic flow to distinguish between positional isomers (e.g., 4-F vs 7-F) based on the "Ortho Effect."

DecisionTree Start Unknown F-DHBF Isomer Detected Check_RDA Observe RDA Fragment? [M+H - 28]+ Start->Check_RDA RDA_High High Abundance RDA Check_RDA->RDA_High Yes RDA_Low Low/No RDA Check_RDA->RDA_Low No MetaPara Meta/Para-F (C5-F) RDA proceeds normally RDA_High->MetaPara Check_HF Observe HF Loss? [M+H - 20]+ RDA_Low->Check_HF Ortho Ortho-F (C7-F) Proximal to O atom stabilizes parent, hinders RDA Check_HF->Ortho High HF Loss (Interaction with O-H)

Caption: Figure 2. Structural elucidation decision tree. Isomers with Fluorine at C7 (ortho to Furan Oxygen) often suppress RDA cleavage due to electronic stabilization, favoring HF loss or intact survival.

Part 4: Data Interpretation Guide

When comparing your experimental data against library standards, use this reference table to validate your assignments.

Fragment IonMass ShiftOriginInterpretation

Base PeakParentProtonated molecule.


Da
HF Elimination Specific to F-compounds. Indicates F is present and likely adjacent to an abstractable proton.


Da
RDA Cleavage Loss of ethene (

) from the dihydrofuran ring. Diagnostic of the dihydro core.


Da
Combined Simultaneous RDA +

loss. Common in hydroxylated metabolites.


Da

Loss
Non-specific. If observed without HF loss, suspect the F is on a quaternary carbon or aromatic ring far from protons.

References

  • Doerge, D. R., et al. (2021). Electrospray ionization tandem mass spectrometry of deprotonated dihydrobenzofuran neolignans. Rapid Communications in Mass Spectrometry.

  • Mittermair, E., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by ESI-MS. Molecules.[1][2][3][4][5][6][7][8][9][10][11]

  • Przybyciel, M. (2006).[12] Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.

  • Advanced Chromatography Technologies. ACE C18-PFP: Mechanisms of Separation.

Sources

A Tale of Two Scaffolds: A Senior Application Scientist's Guide to the Potency of Benzofuran-3-amine vs. Indole Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the indole ring system stands as a cornerstone, a privileged scaffold found in a multitude of natural products and clinically successful drugs. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a frequent starting point for drug discovery campaigns. However, the pursuit of optimized pharmacological profiles often necessitates molecular modifications to fine-tune properties such as potency, selectivity, and pharmacokinetics. This has led to the exploration of bioisosteres – chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. Among these, the benzofuran-3-amine scaffold has emerged as a compelling bioisosteric replacement for the indole moiety, offering a nuanced alternative for researchers and drug development professionals.

This guide provides an in-depth technical comparison of the potency of benzofuran-3-amine and indole bioisosteres. We will delve into the underlying physicochemical and electronic differences that govern their interactions with biological targets, present case studies with supporting experimental data, and provide detailed protocols for their synthesis and evaluation. Our objective is to equip you with the knowledge to rationally select between these two valuable scaffolds in your drug design endeavors.

The Rationale Behind the Bioisosteric Switch: A Physicochemical and Electronic Perspective

The substitution of an indole's nitrogen atom with an oxygen atom to form a benzofuran fundamentally alters the electronic and hydrogen-bonding characteristics of the heterocyclic ring. While both are aromatic and possess a similar bicyclic structure, these subtle changes can have profound effects on biological activity.

Indoles possess a nitrogen atom that can act as a hydrogen bond donor, a feature often critical for anchoring a ligand to its protein target.[1] Conversely, the oxygen atom in the benzofuran ring is a hydrogen bond acceptor. This seemingly simple switch can lead to different binding orientations and affinities. Furthermore, the electronegativity of oxygen is higher than that of nitrogen, which influences the electron distribution within the aromatic system and can impact pi-stacking interactions and overall molecular polarity.[2]

Spectroscopic data highlights these intrinsic differences. For instance, the ¹H NMR chemical shifts of the protons on the heterocyclic ring differ significantly between benzofuran and indole, reflecting their distinct electronic environments.[3] Similarly, the ¹³C NMR chemical shifts of the carbon atoms, particularly C2 and C3, are indicative of the varied electron densities in the two ring systems.[3]

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Indole [label="Indole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Benzofuran [label="Benzofuran-3-amine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Potency [label="Biological Potency"]; Physicochemical [label="Physicochemical Properties\n(Solubility, Lipophilicity)"]; Electronic [label="Electronic Properties\n(H-bonding, Aromaticity)"];

Indole -- Potency [label="Influences"]; Benzofuran -- Potency [label="Influences"]; Physicochemical -- Potency; Electronic -- Potency; Indole -- Physicochemical; Benzofuran -- Physicochemical; Indole -- Electronic; Benzofuran -- Electronic; } caption { label = "Interplay of factors influencing potency."; fontsize = 10; } Figure 1: A diagram illustrating the key molecular properties of indole and benzofuran-3-amine scaffolds that collectively determine their biological potency.

Head-to-Head Potency Comparison: Case Studies Across Different Target Classes

The true test of a bioisosteric replacement lies in its impact on biological activity. Here, we present a series of case studies where benzofuran-3-amines have been directly compared to their indole counterparts.

Case Study 1: Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors

In the development of inhibitors for GSK-3β, a kinase implicated in various diseases including neurodegenerative disorders and cancer, a series of benzofuran-3-yl-(indol-3-yl)maleimides were synthesized and evaluated.[4] This unique scaffold allows for a direct comparison of the influence of the benzofuran versus the indole moiety.

One of the most potent compounds identified was compound 33 , which features a methoxymethyl group on the indole ring and exhibited an IC50 of 0.23 ± 0.04 nM against GSK-3β.[4] Interestingly, attempts to further optimize the molecule by introducing a hydroxymethyl group on the benzofuran ring in conjunction with the methoxymethylated indole (compound 34 ) resulted in a slightly less potent compound with an IC50 of 0.73 ± 0.10 nM.[4] This suggests that for this particular target and scaffold, the electronic and steric contributions of the indole moiety are finely tuned for optimal potency.

CompoundScaffold FeaturesTarget KinaseIC50 (nM)[4]
33 Methoxymethyl on indoleGSK-3β0.23 ± 0.04
34 Methoxymethyl on indole, Hydroxymethyl on benzofuranGSK-3β0.73 ± 0.10
Case Study 2: Escherichia coli DsbA Inhibitors

A fragment-based drug discovery approach targeting the thiol-disulfide oxidoreductase enzyme DsbA from E. coli provided another platform for comparing these bioisosteres.[1] Starting from a benzofuran hit, indole analogues were synthesized to explore the impact of replacing the hydrogen bond accepting oxygen with a hydrogen bond donating secondary amine.[1]

The initial benzofuran fragment, 2-(6-bromobenzofuran-3-yl)acetic acid (6 ), had a high millimolar affinity. Elaboration led to more potent binders, with the 6-phenoxy (25 ) and 6-benzyl (28 ) benzofuran analogues showing the strongest affinities with K D values of 326 ± 25 µM and 341 ± 47 µM, respectively.[1] When the benzofuran core was replaced with an indole, the resulting amine analogues generally showed weaker binding affinity. For example, the p-anisidine indole analogue 16 had a significantly weaker K D value.[1] X-ray crystallography revealed that the p-methoxy group on the indole analogue caused a shift in the binding pose, potentially disrupting key π-stacking and polar interactions.[1]

CompoundScaffoldR GroupTargetK D (µM)[1]
25 Benzofuran6-phenoxyEcDsbA326 ± 25
28 Benzofuran6-benzylEcDsbA341 ± 47
16 Indolep-anisidineEcDsbAWeaker affinity

Experimental Protocols

To provide a practical framework for researchers, we present detailed, step-by-step methodologies for the synthesis of a representative 3-aminobenzofuran and a 3-aminoindole derivative, as well as a general protocol for an in vitro kinase inhibition assay.

Synthesis of a 3-Aminobenzofuran Derivative

The following protocol is adapted from a copper-catalyzed three-component coupling reaction, which offers an efficient route to 3-aminoindoles and can be conceptually applied to benzofurans.

Protocol: Copper-Catalyzed Three-Component Coupling for 3-Aminoindole Synthesis [5]

dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="Start Materials:\n2-Aminobenzaldehyde\nSecondary Amine\nTerminal Alkyne", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Cu-catalyzed\nThree-Component Coupling\n(Acetonitrile, 80°C)"]; Intermediate [label="Propargylamine Intermediate"]; Cyclization [label="Intramolecular Cyclization"]; Indoline [label="3-Aminoindoline"]; Isomerization [label="Base-mediated\nIsomerization\n(e.g., Cs2CO3)"]; Product [label="3-Aminoindole", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reaction; Reaction -> Intermediate; Intermediate -> Cyclization; Cyclization -> Indoline; Indoline -> Isomerization; Isomerization -> Product; } caption { label = "Workflow for 3-aminoindole synthesis."; fontsize = 10; } Figure 2: A generalized workflow for the synthesis of 3-aminoindole derivatives via a copper-catalyzed three-component coupling reaction.

Materials:

  • N-protected 2-aminobenzaldehyde (1.0 equiv)

  • Secondary amine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Copper catalyst (e.g., CuI, 5 mol%)

  • Dry acetonitrile (as solvent)

  • Cesium carbonate (for isomerization step)

  • Tetrahydrofuran (THF)/Methanol (MeOH) mixture (for isomerization step)

Procedure:

  • To a reaction vessel, add the N-protected 2-aminobenzaldehyde and the copper catalyst.

  • Suspend the mixture in dry acetonitrile.

  • Add the secondary amine and the terminal alkyne to the reaction mixture.

  • Stir the reaction mixture at 80°C and monitor the reaction progress by thin-layer chromatography (TLC) until the aldehyde is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product (3-aminoindoline) by column chromatography on silica gel.

  • To a solution of the purified 3-aminoindoline in a THF/MeOH mixture, add cesium carbonate.

  • Heat the mixture at 65°C to effect isomerization to the corresponding 3-aminoindole.

  • Monitor the reaction by TLC and upon completion, work up the reaction and purify the final product.

In Vitro Kinase Inhibition Assay Protocol

The following is a general protocol for determining the in vitro potency (IC50) of a compound against a target kinase.

Protocol: General Kinase Inhibition Assay

dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="Prepare Reagents:\nKinase, Substrate, ATP\nTest Compound Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate Kinase, Substrate,\nand Test Compound"]; Initiate [label="Initiate Reaction\nwith ATP"]; Reaction [label="Kinase Reaction\n(Phosphorylation)"]; Detection [label="Detect Phosphorylation\n(e.g., Luminescence, Fluorescence)"]; Analysis [label="Data Analysis:\nCalculate % Inhibition\nDetermine IC50", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Incubation; Incubation -> Initiate; Initiate -> Reaction; Reaction -> Detection; Detection -> Analysis; } caption { label = "Workflow for in vitro kinase inhibition assay."; fontsize = 10; } Figure 3: A generalized workflow for determining the in vitro potency of a kinase inhibitor.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (serially diluted)

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase, substrate, and a dilution of the test compound to the kinase reaction buffer.

  • Incubate the mixture for a predetermined period at the optimal temperature for the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a specific time.

  • Stop the reaction (if necessary, depending on the detection method).

  • Add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion: A Strategic Choice for the Medicinal Chemist

The decision to employ a benzofuran-3-amine as a bioisostere for an indole is a strategic one that should be guided by the specific goals of the drug discovery program. Neither scaffold is universally superior; rather, each offers a unique set of properties that can be leveraged to address particular challenges.

The indole, with its hydrogen bond donating capability, remains a powerful choice, particularly when this interaction is crucial for target engagement. The benzofuran-3-amine, on the other hand, provides an excellent alternative when a hydrogen bond acceptor is preferred or when seeking to modulate physicochemical properties such as solubility and metabolic stability. The subtle electronic differences can also lead to altered selectivity profiles, which can be advantageous in minimizing off-target effects.

Ultimately, a thorough understanding of the structure-activity relationships of the target, coupled with empirical testing of both scaffolds, will provide the most definitive answer. This guide has aimed to provide the foundational knowledge and practical tools to empower researchers to make informed decisions in their quest for novel and effective therapeutics.

References

  • Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. ACS Omega. Available from: [Link]

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules. 2023. Available from: [Link]

  • Synthesis method of 3-amino-2-arylformyl-1H-indole derivative. Google Patents.
  • Indole-, benzofuran- and benzothiophene-containing analogues of ceramidonines and fused 3,9-diazaperylenes: Synthesis and physicochemical properties of these new polycyclic azaarenes. Dyes and Pigments. 2024.
  • The electronic structure of aromatic molecules. Non-empirical calculations on indole, benzofuran, benzothiophen, and related hydrocarbons. Journal of the Chemical Society, Perkin Transactions 2.
  • Comparison of the changes of the rotational constants of 2,3-benzofuran and indole upon electronic excitation.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal for Scientific Research and Development.
  • The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. Molecules. 2019. Available from: [Link]

  • In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13. Molecules. 2023. Available from: [Link]

  • Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021.
  • Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors.
  • Benzofuran, Benzothiophene and Indole. Scribd.
  • Efficacy of Benzofuran and Dibenzofuran Derivatives as Kinase Inhibitors: A Compar
  • Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega.
  • QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. European Journal of Chemistry. 2023.
  • From a Natural Product Lead to the Identification of Potent and Selective Benzofuran-3-yl-(indol-3-yl)maleimides as Glycogen Synthase Kinase 3β Inhibitors that Suppress Proliferation and Survival of Pancreatic Cancer Cells. Journal of Medicinal Chemistry. Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. YouTube. 2024.

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A Senior Application Scientist's Guide to the 19F NMR Characterization of Difluoro-Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Difluoro-benzofuran derivatives, in particular, represent a promising class of compounds with potential applications in various therapeutic areas, including as anti-inflammatory and anti-cancer agents.[2]

However, the precise characterization of these molecules, especially distinguishing between positional isomers, presents a significant analytical challenge. While standard techniques like ¹H NMR and mass spectrometry provide essential data, they often fall short in unambiguously assigning the positions of the fluorine atoms. This is where ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy emerges as an exceptionally powerful and precise analytical tool.[3]

This guide provides an in-depth comparison of ¹⁹F NMR with alternative methods for the characterization of difluoro-benzofuran derivatives. We will explore the fundamental principles, provide field-proven experimental protocols, and present data interpretation strategies to empower researchers, scientists, and drug development professionals to leverage this technique with confidence.

The Unparalleled Advantages of ¹⁹F NMR Spectroscopy

The ¹⁹F nucleus possesses a unique combination of properties that make it ideal for NMR analysis.[4][5]

  • Inherent High Sensitivity: The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in a receptivity that is 83% that of the proton (¹H).[4] This, combined with its 100% natural abundance, means that strong signals can be obtained quickly from small sample quantities.[5]

  • Vast Chemical Shift Range: The chemical shift dispersion for ¹⁹F is significantly wider than for ¹H, spanning over 800 ppm.[6][7] For typical organofluorine compounds, this range is still a generous ~200 ppm.[7][8] This vast range minimizes the likelihood of signal overlap, even in complex molecules, making spectral interpretation more straightforward.[8]

  • "Clean" Spectroscopic Background: Fluorine is virtually absent in biological systems and common NMR solvents.[8][9] This results in a background-free spectrum, where every signal can be attributed directly to the fluorinated analyte, a crucial advantage in fragment-based screening and in-cell NMR studies.[8][10]

  • Sensitivity to the Local Environment: The ¹⁹F chemical shift is exquisitely sensitive to subtle changes in its electronic environment.[6][11] This sensitivity allows it to act as a powerful probe for detecting conformational changes, protein-ligand binding events, and even solvent exposure.[11][12]

Comparative Analysis: ¹⁹F NMR vs. Other Techniques

While a multi-technique approach is always recommended for comprehensive structural elucidation, ¹⁹F NMR offers distinct advantages for analyzing difluoro-benzofuran derivatives compared to other common methods.

Feature¹⁹F NMR¹H NMRMass Spectrometry (MS)
Isomer Differentiation Excellent. Positional isomers yield distinct signals and coupling patterns.Often Ambiguous. ¹H-¹⁹F coupling helps, but complex patterns can be difficult to interpret fully.Poor. Isomers have the same mass and often similar fragmentation patterns.
Direct Detection Directly observes the fluorine nuclei, providing unambiguous information.Indirectly observes fluorine's effect on neighboring protons.Provides mass-to-charge ratio, not direct structural connectivity.
Quantitative Analysis Excellent. qNMR is robust, rapid, and does not require identical standards.[13][14]Good. Can be complicated by signal overlap.Requires extensive calibration with isotopic standards for accurate quantification.
Structural Information Rich data from chemical shifts (δ) and coupling constants (JFF, JCF, JHF).[15]Provides data on the proton environment and some JHF couplings.Provides molecular weight and fragmentation data.
Background Interference Minimal. No endogenous fluorine signals.[8]Can have significant background from solvents or biological matrices.Can be susceptible to ion suppression and matrix effects.

Experimental Workflow for ¹⁹F NMR Analysis

A successful ¹⁹F NMR experiment relies on a systematic and well-understood workflow. The causality behind each step is crucial for acquiring high-quality, reproducible data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh Compound (1-10 mg) B 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B C 3. Add Internal Standard (Optional, for referencing/qNMR) B->C D 4. Filter into NMR Tube C->D E 5. Insert Sample & Lock D->E F 6. Tune & Match Probe E->F G 7. Shim Gradients F->G H 8. Set Acquisition Parameters G->H I 9. Acquire FID H->I J 10. Fourier Transform I->J K 11. Phase & Baseline Correction J->K L 12. Reference Spectrum K->L M 13. Integrate Peaks L->M N 14. Analyze δ and J M->N

Caption: Standard workflow for acquiring high-quality 19F NMR data.

Detailed Step-by-Step Experimental Protocol

This protocol outlines the acquisition of a standard one-dimensional ¹⁹F NMR spectrum.

1. Sample Preparation

  • Objective: To prepare a homogeneous, particulate-free solution suitable for high-resolution NMR.

  • Methodology:

    • Accurately weigh 5-10 mg of the difluoro-benzofuran derivative into a clean vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical as it can influence chemical shifts.[16]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • For precise chemical shift referencing, a small amount of an internal standard like trichlorofluoromethane (CFCl₃, δ = 0 ppm) can be added, though referencing to the spectrometer's internal frequency is more common and safer today.

    • Filter the solution through a pipette plugged with cotton or glass wool directly into a high-quality NMR tube to remove any particulate matter, which can degrade spectral resolution.[17]

2. Instrument Setup and Calibration

  • Objective: To prepare the NMR spectrometer for optimal detection of the ¹⁹F nucleus.

  • Methodology:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent. This step is essential for field-frequency stabilization during the experiment.

    • Tune and match the NMR probe to the ¹⁹F frequency. This ensures maximum energy transfer to and from the sample, maximizing signal-to-noise.

    • Perform automated or manual shimming. This process homogenizes the magnetic field across the sample volume, which is paramount for achieving sharp lines and resolving fine coupling details.

3. Data Acquisition (1D ¹⁹F Spectrum)

  • Objective: To set appropriate experimental parameters to capture a high-quality Free Induction Decay (FID).

  • Key Parameters & Causality:

    • Spectral Width (SW): Set to a wide range, typically 200-250 ppm. This is a crucial first step to ensure all ¹⁹F signals, which can have a wide chemical shift dispersion, are captured within the spectrum.[7]

    • Transmitter Frequency Offset (O1p): Center the spectral width on the expected region for fluoroaromatic compounds (approx. -100 to -160 ppm) to maximize excitation efficiency.[18]

    • Pulse Width (p1): Use a calibrated 90° pulse to ensure uniform excitation across the entire spectral width.

    • Acquisition Time (AT): Set between 1-2 seconds. A longer acquisition time allows for better resolution of sharp signals and small coupling constants.

    • Relaxation Delay (d1): A delay of 1-2 seconds is sufficient for routine qualitative spectra. For accurate quantitative analysis (qNMR), this delay must be increased to at least 5 times the longest spin-lattice relaxation time (T₁) of the fluorine nuclei to allow for full relaxation between scans.[19]

    • Number of Scans (ns): Typically 16 to 64 scans are sufficient for a moderately concentrated sample due to the high sensitivity of ¹⁹F.

4. Data Processing

  • Objective: To convert the raw time-domain data (FID) into an interpretable frequency-domain spectrum.

  • Methodology:

    • Apply an exponential window function with a line broadening (LB) of 0.3-0.5 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the FID into the spectrum.

    • Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode. Automated phasing routines can often fail with complex ¹⁹F spectra.

    • Apply a baseline correction to ensure a flat baseline, which is critical for accurate integration.[20]

    • Reference the spectrum. If no internal standard was used, the spectrum can be referenced indirectly using the solvent's residual ¹H peak and the spectrometer's known frequency ratios.

    • Integrate the signals. The relative integrals should correspond to the ratio of fluorine atoms in each unique chemical environment.

Interpreting the Data: A Comparative Case Study

The true power of ¹⁹F NMR lies in its ability to distinguish between closely related isomers. Let's consider three hypothetical difluoro-benzofuran derivatives and their expected ¹⁹F NMR data.

G cluster_analysis Spectral Analysis Logic cluster_info Information Gained Start Acquire 19F Spectrum Num_Signals Number of Signals Start->Num_Signals Step 1 Chem_Shift Chemical Shift (δ) Num_Signals->Chem_Shift Step 2 Info1 = # of unique F environments Num_Signals->Info1 Coupling Coupling Pattern (J) Chem_Shift->Coupling Step 3 Info2 ~ Electronic environment (shielding/deshielding) Chem_Shift->Info2 Conclusion Assign Structure Coupling->Conclusion Step 4 Info3 = Proximity to other ¹⁹F or ¹H nuclei Coupling->Info3

Caption: Logical flow for interpreting 19F NMR spectral data.

CompoundStructureFluorine PositionsExpected ¹⁹F SignalsExpected Key Couplings
4,5-Difluorobenzofuran F atoms on adjacent carbonsF4, F5Two distinct signals, likely in the -135 to -150 ppm range.A large ortho ³JFF coupling (approx. 20 Hz). Each signal will also show smaller couplings to aromatic protons.
4,7-Difluorobenzofuran F atoms in a para-like relationshipF4, F7Two distinct signals, likely in the -115 to -130 ppm range.A smaller para ⁵JFF coupling (approx. 5-10 Hz). Each signal will show distinct couplings to different aromatic protons.
5,7-Difluorobenzofuran F atoms in a meta relationshipF5, F7Two distinct signals, likely in the -110 to -125 ppm range.A medium meta ⁴JFF coupling (approx. 2-8 Hz). The F5 signal will be coupled to H4 and H6, while the F7 signal is coupled to H6.

Causality in Interpretation:

  • Number of Signals: Two signals in each case indicate two magnetically non-equivalent fluorine atoms.

  • Chemical Shift (δ): The chemical shift is highly dependent on the electronic effects of substituents and the position on the aromatic ring.[16] For instance, fluorine atoms adjacent to the electron-donating oxygen of the furan ring will be shielded (shifted upfield to less negative ppm values) compared to those further away.

  • Coupling Constants (J): The magnitude of the JFF coupling constant is a powerful diagnostic tool that is highly dependent on the number of bonds separating the two fluorine nuclei.[7][21] An ortho coupling (³J) is significantly larger than a meta (⁴J) or para (⁵J) coupling, providing a definitive method for assigning the substitution pattern. Furthermore, analyzing the JHF couplings can confirm which protons are spatially close to each fluorine atom.[22]

Advanced ¹⁹F NMR Techniques

For more complex molecules or when assignments are ambiguous, 2D NMR experiments are invaluable.

  • ¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment correlates ¹⁹F signals with directly attached or nearby ¹H signals. It is the most reliable way to definitively assign JHF couplings and determine which protons are neighbors to each fluorine atom.[23]

  • ¹⁹F-¹⁹F COSY/TOCSY: These experiments can reveal through-bond or through-space correlations between different fluorine nuclei, which is particularly useful in molecules with multiple, distinct fluorinated groups.[24][25]

Conclusion

For researchers and professionals in drug development working with fluorinated scaffolds like difluoro-benzofuran derivatives, ¹⁹F NMR is not just an alternative analytical technique; it is an essential and superior tool. Its high sensitivity, expansive chemical shift range, and the diagnostic power of fluorine-fluorine and proton-fluorine coupling constants provide an unparalleled level of structural detail. By following robust, well-reasoned experimental protocols and applying a logical interpretation framework, scientists can unambiguously characterize positional isomers, confirm structures, and accelerate the drug discovery pipeline with a high degree of confidence.

References

  • 19F-NMR in Target-based Drug Discovery. Bentham Science Publishers. (2019). [Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. A*OAR. (2024). [Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. (2024). [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. (n.d.). [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. (n.d.). [Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. PMC. (n.d.). [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. (n.d.). [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). [Link]

  • Applications of 19F NMR to Pharmaceutical Structure Elucidation Problems. UBC Chemistry. (2018). [Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. (2016). [Link]

  • 19Flourine NMR. University of Ottawa. (n.d.). [Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing). (n.d.). [Link]

  • NMR Sample Preparation. Western University. (n.d.). [Link]

  • Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. (2014). [Link]

  • Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. RSC Publishing. (n.d.). [Link]

  • Fluorine NMR. University of Wisconsin-Madison. (n.d.). [Link]

  • New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer. (2022). [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. (2022). [Link]

  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. (n.d.). [Link]

  • Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. PMC. (n.d.). [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). [Link]

  • NMR Data Processing. (n.d.). [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. (n.d.). [Link]

  • Through-Space Scalar 19F–19F Couplings between Fluorinated Non-Canonical Amino Acids for the Detection of Specific. Open Research Repository. (n.d.). [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. (2022). [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. (n.d.). [Link]

  • Ultrafast 19F MAS NMR 090222 revised. (n.d.). [Link]

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. (n.d.). [Link]

  • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. PMC. (n.d.). [Link]

  • Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. JoVE. (2017). [Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. (n.d.). [Link]

  • Preparation of Li,19-F, 31-P NMR samples. Reddit. (2022). [Link]

  • A Quest for Effective 19F NMR Spectra Modeling. PMC. (n.d.). [Link]

  • PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. (2017). [Link]

  • The application of 19 F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed. (2022). [Link]

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Safety Operating Guide

4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Context

Disposal of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: Specific CAS varies by salt form, generic structure assumed) requires a nuanced approach that goes beyond standard organic waste protocols.[1] As a researcher, you must recognize that this molecule presents a dual-hazard profile: the primary amine functionality creates immediate corrosive/basic risks, while the fluorinated benzofuran core necessitates specific incineration parameters to prevent damage to environmental control systems.[1]

This guide provides a self-validating, step-by-step protocol for the safe sequestration and disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory infrastructure.

Hazard Identification & Waste Characterization

Before handling waste, we must define the physicochemical properties that dictate our disposal strategy.[1] This compound is not merely "organic waste"; it is a Halogenated, Corrosive Organic .[1]

PropertyCharacteristicDisposal Implication
Functional Group Primary Amine (

)
Corrosive/Basic. Incompatible with acids and oxidizers. High pH potential.
Halogenation Difluoro (

)
HF Generation. Combustion yields Hydrogen Fluoride. Must be incinerated with scrubbers.
Core Structure DihydrobenzofuranAquatic Toxicity. Potential for long-term environmental persistence if leached.[1][2][3]
Physical State Solid (likely) or viscous oilPackaging. Solids require double-bagging/wide-mouth jars; liquids require chemically resistant HDPE/Glass.

Operational Protocol: Disposal Procedures

Phase 1: Pre-Disposal Stabilization (The "Do Not" Rules)
  • DO NOT mix with strong acids (e.g., HCl,

    
    ) in the waste container.[1] This will generate significant heat (exotherm) and potentially vaporize toxic fluorinated byproducts.
    
  • DO NOT dispose of via sink/drain. The compound is toxic to aquatic life and illegal to discharge under EPA Clean Water Act regulations.

  • DO NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless unavoidable.[1] Diluting halogenated waste increases the volume of expensive "High BTU" waste requiring specialized incineration.

Phase 2: Waste Segregation Workflow

The critical decision point in this protocol is the Halogenated vs. Non-Halogenated distinction. Because this molecule contains fluorine, it must enter the Halogenated waste stream.[1]

Experimental Logic: Standard incinerators operate at temperatures sufficient to destroy organics but often lack the scrubbers (calcium/lime beds) necessary to capture Hydrogen Fluoride (HF). If this compound is sent to a standard fuel-blending incinerator, the generated HF can corrode the facility's stack liner. Therefore, you must segregate it to alert the disposal facility to use an HF-rated incinerator.[1]

Phase 3: Packaging & Labeling

Step-by-Step Packaging:

  • Select Container: Use a high-density polyethylene (HDPE) or amber glass container. Avoid metal cans, as the amine can corrode metal over time if moisture is present.[1]

  • Transfer:

    • If Solid: Transfer using a disposable spatula into a wide-mouth jar.[1] Wipe the spatula with a solvent wipe and place the wipe in the same container.

    • If Solution: Pour into a narrow-neck solvent waste bottle.[1]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (e.g., Ziploc) to contain potential leaks during transport.[1]

Labeling Requirements: Your label must be explicit to prevent downstream errors.

  • Primary Constituent: 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine[1]

  • Hazard Checkboxes: [x] Corrosive [x] Toxic

  • Critical Tag: "HALOGENATED ORGANIC"

Visualization: Waste Stream Logic

The following diagram illustrates the decision logic for segregating this specific fluorinated amine. This workflow ensures the waste reaches the correct incineration chamber.

WasteSegregation Start Waste Generation: 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath LiquidPath Dissolved in Solution StateCheck->LiquidPath ActionSolid Pack in HDPE Jar Label: 'Toxic Solid, Organic, Fluorinated' SolidPath->ActionSolid SolventCheck Check Solvent Type LiquidPath->SolventCheck HaloStream Stream: HALOGENATED ORGANIC (Req. HF Scrubbing) SolventCheck->HaloStream If solvent is Halogenated (DCM, Chloroform) SolventCheck->HaloStream If solvent is Non-Halo (Methanol, DMSO) NonHaloStream Stream: NON-HALOGENATED (General Incineration) SolventCheck->NonHaloStream FORBIDDEN PATH (Fluorine content contaminates stream) ActionSolid->HaloStream Mandatory Path ActionLiquid Pack in Solvent Carboy Label: 'Flammable/Corrosive, Halogenated'

Caption: Decision matrix for fluorinated amine disposal. Note that the presence of fluorine forces the waste into the Halogenated stream regardless of the solvent used, to ensure HF capture during incineration.

Emergency Spill Protocol

In the event of a benchtop spill, immediate action is required to prevent exposure and surface contamination.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]

  • Containment:

    • Solid Spill: Cover with a dust suppressant (e.g., wet paper towels) to prevent inhalation.[1]

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Neutralization (Spill Only):

    • Do not use strong acids.

    • Apply a weak acid neutralizer (e.g., Citric Acid or commercially available "Base Neutralizer") to the spill slowly to reduce pH without violent splattering.

  • Cleanup: Scoop neutralized material into a waste bag. Label as "Debris from Spill Cleanup: Fluorinated Amine" and dispose of as hazardous waste (Protocol Phase 3).

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR) Parts 260-273. Washington, D.C.[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste.

  • Thermo Fisher Scientific. Safety Data Sheet: 2,3-Benzofuran Derivatives (Generic Class Data). Accessed October 2023.

  • PubChem. Compound Summary: Fluorinated Benzylamines (Structural Analogs). National Library of Medicine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.